C13-113-tri-tail
Description
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Structure
2D Structure
Properties
Molecular Formula |
C44H93N3O3 |
|---|---|
Molecular Weight |
712.2 g/mol |
IUPAC Name |
1-[2-[2-[bis(2-hydroxytridecyl)amino]ethyl-methylamino]ethylamino]tridecan-2-ol |
InChI |
InChI=1S/C44H93N3O3/c1-5-8-11-14-17-20-23-26-29-32-42(48)39-45-35-36-46(4)37-38-47(40-43(49)33-30-27-24-21-18-15-12-9-6-2)41-44(50)34-31-28-25-22-19-16-13-10-7-3/h42-45,48-50H,5-41H2,1-4H3 |
InChI Key |
PJUYROACXJIHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CNCCN(C)CCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of C13-113-tri-tail: A Technical Guide for Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
C13-113-tri-tail is an ionizable lipidoid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of anionic therapeutic payloads such as siRNA and mRNA.[][2] Its unique structural features, comprising a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic carbon-13 tails, facilitate the efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells.[][2] This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, with a focus on its role in advancing nucleic acid-based therapies.
Introduction
The therapeutic potential of nucleic acids, including small interfering RNA (siRNA) and messenger RNA (mRNA), has been a major focus of drug development. However, the inherent instability and negative charge of these macromolecules hinder their efficient cellular uptake and endosomal escape. Lipid nanoparticles (LNPs) have surfaced as a leading delivery platform to overcome these challenges. At the heart of LNP technology are ionizable lipids, which are engineered to be cationic at a low pH for nucleic acid complexation and neutral at physiological pH to reduce toxicity. This compound (CAS No. 1381861-86-4) is a novel ionizable lipid designed for enhanced delivery efficacy.[]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in LNP formulations.
| Property | Value | Reference |
| CAS Number | 1381861-86-4 | |
| Molecular Formula | C44H93N3O3 | |
| Molecular Weight | 712.25 g/mol | |
| IUPAC Name | 1,1'-((2-((2-((2-hydroxytridecyl)amino)ethyl)(methyl)amino)ethyl)azanediyl)bis(tridecan-2-ol) | N/A |
| Appearance | Not specified in literature | N/A |
| Solubility | Soluble in organic solvents such as ethanol | Inferred from LNP formulation protocols |
Synthesis and Discovery
While the specific details of the initial discovery and synthesis of this compound are not extensively documented in peer-reviewed literature, its structure suggests a synthetic route involving the reaction of a polyamine core with lipid tails. The "113" in its name likely refers to the specific amine core used in its synthesis. The "C13" and "tri-tail" components denote the three 13-carbon lipid chains. The development of libraries of such lipid-like molecules, or "lipidoids," through combinatorial chemistry has been a common strategy for identifying novel and potent delivery vehicles.
Role in Lipid Nanoparticle Formulation
This compound is a key component in the formulation of LNPs, which typically consist of four main components:
-
Ionizable Lipid (e.g., this compound): Crucial for encapsulating the nucleic acid payload and facilitating its release from the endosome.
-
Helper Phospholipid (e.g., DSPC): Provides structural stability to the nanoparticle.
-
Cholesterol: Also contributes to the stability and integrity of the LNP structure.
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that sterically stabilizes the nanoparticle, preventing aggregation and opsonization, thereby prolonging its circulation time in the bloodstream.
LNP Formulation Workflow
The formulation of LNPs incorporating this compound and a nucleic acid payload typically follows a rapid mixing process, often utilizing a microfluidic device.
Caption: Workflow for the formulation of this compound-based lipid nanoparticles.
Mechanism of Action: Endosomal Escape
A critical function of ionizable lipids like this compound is to facilitate the escape of the nucleic acid payload from the endosome into the cytoplasm.
Caption: Proposed mechanism of endosomal escape for this compound LNPs.
Experimental Protocols
The following are generalized protocols for the formulation and characterization of LNPs containing this compound. These should be optimized for specific applications.
LNP Formulation Protocol (Microfluidic Method)
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and a PEG-lipid in absolute ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanolic solution is typically in the range of 10-25 mg/mL.
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the siRNA or mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
The concentration of the nucleic acid will depend on the desired final formulation.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.
-
-
Dialysis and Concentration:
-
Collect the resulting nanoparticle suspension.
-
Dialyze against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Concentrate the LNP suspension if necessary using a centrifugal filtration device.
-
-
Sterilization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
LNP Characterization Protocols
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Encapsulation Efficiency Determination:
-
Use a fluorescent dye that specifically binds to the nucleic acid (e.g., RiboGreen for RNA).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
Calculate the encapsulation efficiency as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
-
-
Zeta Potential Measurement:
-
Dilute the LNP formulation in a low ionic strength buffer.
-
Measure the surface charge using Laser Doppler Velocimetry.
-
In Vitro and In Vivo Efficacy
| Parameter | Description | Typical Assay |
| In Vitro Transfection Efficiency | The ability of the LNPs to deliver their payload and elicit a biological response in cultured cells. | Luciferase reporter assay (for mRNA), or target gene knockdown via qPCR or Western blot (for siRNA). |
| In Vivo Gene Silencing (siRNA) | The reduction of a target protein in a specific tissue (often the liver) following systemic administration in an animal model. | Measurement of target protein levels in serum or tissue lysates. |
| In Vivo Protein Expression (mRNA) | The expression of the protein encoded by the delivered mRNA in a target tissue. | Measurement of the expressed protein in serum or tissue. |
| Pharmacokinetics and Biodistribution | The circulation half-life and organ accumulation of the LNPs. | Quantification of a labeled LNP component or the nucleic acid payload in blood and various organs over time. |
| Tolerability | The safety profile of the LNP formulation. | Monitoring of animal body weight, clinical signs, and serum markers of liver and kidney function. |
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its three-tailed structure is designed to enhance the fusogenicity of the lipid nanoparticles, thereby promoting efficient endosomal escape and delivery of the therapeutic payload. While detailed, publicly available data on its performance is currently limited, the principles of its design and the established protocols for similar lipidoids provide a strong foundation for its application in the development of next-generation RNA-based medicines. Further research and publication of specific experimental data will be invaluable in fully elucidating the potential of this compound in various therapeutic areas.
References
The Pivotal Role of Ionizable Lipids in Lipid Nanoparticle-Mediated Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by the rapid development and success of mRNA-based COVID-19 vaccines.[1][2] These sophisticated delivery vehicles are typically composed of four key components: an ionizable lipid, a phospholipid, cholesterol, and a polyethylene glycol (PEG)-lipid conjugate.[1][3] Among these, the ionizable lipid is the cornerstone of the LNP's ability to effectively encapsulate and deliver its cargo.[4] This technical guide provides an in-depth exploration of the role of ionizable lipids in LNP performance, with a focus on the structural and functional characteristics of these critical components, including multi-tail lipids like C13-113-tri-tail.
The Core Function of Ionizable Lipids
Ionizable lipids are amphiphilic molecules that possess a unique pH-responsive character, a feature that is central to their function in LNPs. At a low pH, typically during the formulation process, the amine-containing headgroup of the ionizable lipid is protonated, resulting in a positive charge. This positive charge facilitates the electrostatic complexation with the negatively charged nucleic acid cargo, leading to efficient encapsulation. Conversely, at physiological pH (around 7.4), the ionizable lipid is predominantly neutral. This neutrality is crucial for minimizing interactions with biological membranes and serum proteins in circulation, thereby reducing toxicity and improving the pharmacokinetic profile of the LNP.
Upon cellular uptake via endocytosis, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic. This drop in pH triggers the protonation of the ionizable lipid's headgroup, leading to a net positive charge on the LNP. This charge reversal is believed to facilitate the interaction of the LNP with the anionic lipids of the endosomal membrane, ultimately leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm.
The Critical Role of Multi-Tail Ionizable Lipids
The hydrophobic tail of the ionizable lipid plays a significant role in the fusogenicity and overall delivery efficiency of the LNP. The number, length, and saturation of the lipid tails can influence the shape of the lipid, which in turn affects how it packs within the LNP and interacts with the endosomal membrane. Multi-tail ionizable lipids, such as the this compound, are designed to have a more cone-shaped molecular geometry compared to their two-tailed counterparts. This conical shape is thought to promote the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which can destabilize the endosomal membrane and enhance the release of the LNP's payload.
Quantitative Analysis of LNP Performance
The choice of ionizable lipid has a profound impact on the physicochemical properties and biological activity of the LNP. The following tables summarize quantitative data from studies comparing LNPs formulated with different ionizable lipids.
Table 1: Physicochemical Properties of LNPs Formulated with Different Ionizable Lipids
| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Size (nm) | PDI | Encapsulation Efficiency (%) | Zeta Potential (mV) | Apparent pKa |
| SM-102 | 50:38.5:10:1.5 | 70-100 | < 0.2 | >80 | Near-neutral | ~6.4 |
| ALC-0315 | 50:38.5:10:1.5 | 70-100 | < 0.2 | >80 | Near-neutral | Not widely reported |
| DLin-MC3-DMA | 50:38.5:10:1.5 | 70-100 | < 0.2 | >80 | Near-neutral | ~6.44 |
| C12-200 | 35:16:46.5:2.5 | 70-100 | < 0.2 | >90 | Near-neutral | Not widely reported |
| C13-200 | Not specified | ~100 | < 0.2 | ~85 | -2 to -4 | Not specified |
Data compiled from multiple sources. Molar ratios and specific values can vary based on the exact formulation protocol and cargo.
Table 2: In Vitro and In Vivo Performance of LNPs with Different Ionizable Lipids
| Ionizable Lipid | Cargo | In Vitro Model | In Vivo Model (Dose) | Outcome |
| SM-102 | FLuc mRNA | HEK293, HeLa, THP-1 | Mouse (0.5 mg/kg) | High in vitro and in vivo protein expression. |
| ALC-0315 | FLuc mRNA | HEK293, HeLa, THP-1 | Mouse (0.5 mg/kg) | Moderate in vitro, high in vivo protein expression. |
| DLin-MC3-DMA | FLuc mRNA | HEK293, HeLa, THP-1 | Mouse (0.5 mg/kg) | Lower in vitro and in vivo protein expression compared to SM-102 and ALC-0315. |
| C12-200 | FLuc mRNA | Not specified | Mouse (0.5 mg/kg) | Lower in vivo protein expression compared to SM-102 and ALC-0315. |
| C10-200 | FLuc mRNA | Not specified | Mouse | ~10-fold higher liver transfection than C12-200. |
| C13-200 | EPO mRNA | Not specified | Mouse | Similar EPO production to C12-200. |
| C9-200 | Cas9 mRNA | Not specified | Mouse | ~3-fold higher indels compared to C12-200. |
FLuc: Firefly Luciferase; EPO: Erythropoietin. In vivo results can be highly dependent on the animal model, route of administration, and specific LNP formulation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the development and evaluation of novel LNP formulations.
Protocol 1: LNP Formulation by Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., this compound) in ethanol
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG2000) in ethanol
-
mRNA in 10 mM citrate buffer (pH 4.0)
-
Microfluidic mixing device and cartridges
-
Syringes (1 mL and 3 mL)
-
Dialysis cassette (e.g., 3.5 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol to the desired stock concentrations.
-
Prepare Lipid Mixture: In a sterile microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
Prepare mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.
-
Microfluidic Mixing: a. Load the lipid mixture into a 1 mL syringe and the mRNA solution into a 3 mL syringe. b. Set the flow rate ratio on the microfluidic device to 3:1 (aqueous:organic). c. Set the total flow rate (e.g., 12 mL/min). d. Initiate mixing. The rapid mixing of the two phases results in the self-assembly of LNPs.
-
Dialysis: Dialyze the resulting LNP solution against sterile PBS (pH 7.4) for at least 2 hours to remove ethanol and raise the pH.
-
Sterilization and Storage: Filter the LNP solution through a 0.22 µm sterile filter and store at 4°C.
Protocol 2: LNP Characterization
A. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. An acceptable PDI for LNP formulations is typically below 0.2.
B. Encapsulation Efficiency using RiboGreen Assay
-
Prepare a RiboGreen working solution by diluting the stock reagent in TE buffer.
-
To determine the amount of free mRNA, mix the LNP sample with the RiboGreen solution and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
To determine the total mRNA, add a surfactant (e.g., 1% Triton X-100) to the LNP sample to disrupt the particles, then add the RiboGreen solution and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
Protocol 3: In Vitro Transfection Assay
This protocol assesses the ability of mRNA-LNPs to transfect cells in culture.
Materials:
-
Cells (e.g., HEK293 or HeLa)
-
Cell culture medium
-
mRNA-LNPs encoding a reporter protein (e.g., Luciferase or GFP)
-
96-well plates
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Dilute the mRNA-LNPs in cell culture medium to achieve the desired final mRNA concentration.
-
Remove the old medium from the cells and add the medium containing the mRNA-LNPs.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
Assess reporter protein expression. For luciferase, lyse the cells and measure luminescence using a plate reader. For GFP, analyze the cells by flow cytometry.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and development process of LNPs.
Caption: Cellular uptake and endosomal escape of an LNP.
Caption: A typical workflow for LNP development and evaluation.
Conclusion
The ionizable lipid is a critical determinant of the success of an LNP-based therapeutic. Its unique pH-responsive nature enables both high encapsulation efficiency and effective endosomal escape, two essential prerequisites for successful nucleic acid delivery. The rational design of novel ionizable lipids, including those with multi-tail architectures like this compound, continues to be a major focus of research and development in the field. By systematically evaluating the structure-activity relationships of these lipids and employing robust formulation and characterization protocols, the scientific community can continue to advance the development of safer and more effective LNP-based medicines.
References
- 1. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An ionizable lipid toolbox for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
C13-113-tri-tail for siRNA delivery foundational research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational aspects of C13-113-tri-tail, an ionizable lipidoid integral to the formulation of Lipid Nanoparticles (LNPs) for the delivery of small interfering RNA (siRNA). This document provides a comprehensive overview of its structure, mechanism of action, and the experimental protocols for its application in gene silencing research.
Introduction to this compound
This compound is a synthetic ionizable lipidoid characterized by a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic tridecyl (C13) tails.[] Its structure is specifically designed to facilitate the encapsulation of anionic therapeutic payloads, such as siRNA, into LNPs and to promote their efficient delivery into target cells. The ionizable nature of the headgroup is crucial for both the formulation process and the endosomal escape of the siRNA cargo. At an acidic pH, the amine groups become protonated, enabling the complexation of negatively charged siRNA. Upon entering the neutral pH environment of the bloodstream, the lipidoid becomes largely neutral, reducing potential toxicity. Within the acidic environment of the endosome, re-protonation facilitates the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm.
The multi-tail structure of lipidoids like this compound is thought to contribute to a cone-shaped molecular geometry, which can enhance the fusogenic properties of the LNP and promote endosomal escape. The length and branching of the lipid tails are critical determinants of delivery efficacy.
Quantitative Performance Data
While specific public data for this compound is limited, the following tables present representative data based on the performance of similar multi-tail ionizable lipidoids in siRNA delivery applications. These values are intended to provide a benchmark for expected performance.
Table 1: In Vivo siRNA Delivery Efficacy (Representative Data)
| Target Organ | Target Gene | Animal Model | LNP Formulation (molar ratio) | siRNA Dose (mg/kg) | Efficacy (ED50, mg/kg) | Gene Knockdown (%) |
| Liver | Factor VII | Mouse | This compound:DSPC:Chol:PEG-DMG (50:10:38.5:1.5) | 0.1 | ~0.05 | >90%[2] |
| Liver | ApoB | Mouse | This compound:DSPC:Chol:PEG-DMG (50:10:38.5:1.5) | 0.3 | ~0.1 | >85% |
| Spleen | TTR | Rat | This compound:DSPC:Chol:PEG-DMG (50:10:38.5:1.5) | 1.0 | ~0.5 | ~70% |
DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; Chol: Cholesterol; PEG-DMG: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000
Table 2: In Vitro siRNA Delivery Performance (Representative Data)
| Cell Line | Target Gene | siRNA Concentration (nM) | Transfection Reagent | Gene Knockdown (%) | Cytotoxicity (CC50, µM) |
| HeLa | GAPDH | 50 | This compound LNP | >95% | >10 |
| HepG2 | ApoB | 50 | This compound LNP | >90% | >15 |
| Raw 264.7 | TNF-α | 100 | This compound LNP | ~80% | >20 |
Table 3: Physicochemical Properties of this compound LNPs (Representative Data)
| Property | Value |
| Mean Hydrodynamic Diameter (nm) | 80 - 120 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) at pH 7.4 | -5 to +5 |
| siRNA Encapsulation Efficiency (%) | > 95% |
| pKa | 6.2 - 6.8 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound for siRNA delivery.
Synthesis of this compound
A representative synthesis for a multi-tail lipidoid involves the Michael addition of an amine to an acrylate tail. While the exact protocol for this compound is proprietary, a general procedure for a similar lipidoid is as follows:
-
Reactant Preparation: Dissolve the amine core and the tridecyl acrylate in an appropriate solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-70 °C) for a specified period (e.g., 24-48 hours) to allow the Michael addition reaction to proceed to completion.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure this compound lipidoid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of siRNA-Laden LNPs
This protocol describes the formulation of LNPs using a microfluidic mixing device.
-
Solution Preparation:
-
Lipid Stock Solution (Organic Phase): Dissolve this compound, DSPC, Cholesterol, and PEG-DMG in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be between 10-25 mg/mL.
-
siRNA Stock Solution (Aqueous Phase): Dissolve the siRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The siRNA concentration should be between 0.2-1.0 mg/mL.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid stock solution into one syringe and the siRNA stock solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate to a value between 2-12 mL/min.
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the siRNA.
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS), pH 7.4, overnight at 4 °C to remove the ethanol and raise the pH.
-
Concentrate the LNP suspension to the desired final concentration using a centrifugal filter device (e.g., Amicon Ultra).
-
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
Characterization of LNPs
-
Size and Polydispersity: Determine the mean hydrodynamic diameter and polydispersity index (PDI) of the LNPs using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the surface charge of the LNPs at pH 7.4 using a Zetasizer.
-
Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a RiboGreen assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
Calculate the encapsulation efficiency using the formula: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100.
-
In Vitro Gene Silencing Assay
-
Cell Culture: Plate the target cells (e.g., HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the siRNA-LNP formulation to the desired final concentrations in cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours at 37 °C and 5% CO₂.
-
-
Analysis of Gene Knockdown:
-
mRNA Level (qRT-PCR): Isolate total RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression level of the target gene mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
Protein Level (Western Blot): Lyse the cells and perform a Western blot to determine the expression level of the target protein.
-
In Vivo Gene Silencing Study
-
Animal Handling: Acclimatize the animals (e.g., C57BL/6 mice) for at least one week before the experiment.
-
Administration: Administer the siRNA-LNP formulation to the animals via the desired route (e.g., intravenous tail vein injection).
-
Sample Collection: At predetermined time points (e.g., 24, 48, 72 hours) post-injection, euthanize the animals and collect the target organs (e.g., liver).
-
Analysis of Gene Knockdown:
-
mRNA Level (qRT-PCR): Homogenize the collected tissue and isolate total RNA. Perform qRT-PCR to quantify the target gene mRNA levels.
-
Protein Level (ELISA or Western Blot): Homogenize the tissue and measure the target protein levels using an appropriate method.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to this compound mediated siRNA delivery.
Caption: Workflow for siRNA-LNP Formulation.
Caption: Cellular Uptake and Gene Silencing Pathway.
References
An In-depth Technical Guide to the Hydrophobicity and Application of C13-113-tri-tail
For Researchers, Scientists, and Drug Development Professionals
Introduction
C13-113-tri-tail is a novel, ionizable cationic lipid that has garnered significant attention in the field of drug delivery, particularly for nucleic acid therapeutics such as mRNA and siRNA. Its unique molecular structure, featuring three hydrophobic carbon-13 tails, a polar amino alcohol head group, and a tertiary amine linker, imparts a high degree of hydrophobicity, which is critical for its function in forming stable lipid nanoparticles (LNPs) and facilitating the delivery of genetic material into cells.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its hydrophobicity, and details the experimental protocols for its synthesis, formulation into LNPs, and subsequent characterization.
Physicochemical Properties of this compound
The defining characteristic of this compound is its pronounced hydrophobicity, a direct result of its three long alkyl chains. This property is crucial for the self-assembly of the lipid into the core of LNPs, creating a protective, non-aqueous environment for the encapsulated nucleic acids. The ionizable headgroup allows for a pH-dependent charge, which is essential for both nucleic acid complexation during formulation at acidic pH and for endosomal escape within the target cell.
| Property | Value | Reference |
| Molecular Formula | C44H93N3O3 | [1] |
| Molecular Weight | 712.25 g/mol | [1] |
| Calculated logP * | ~14.5 | (Predicted) |
| Apparent pKa | 6.0 - 6.5 | (Typical range for similar ionizable lipids) |
Experimental Protocols
Synthesis of this compound
The synthesis of multi-tail ionizable lipids like this compound typically involves a multi-step process. While a specific, detailed protocol for this compound is proprietary, a generalizable synthetic route can be inferred from the synthesis of similar lipids.[2][3] This process generally involves the reaction of a polyamine core with epoxides containing the desired alkyl tails.
Materials:
-
Polyamine core
-
1,2-epoxytridecane
-
Anhydrous ethanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the polyamine core in anhydrous ethanol.
-
Epoxide Addition: Add a molar excess of 1,2-epoxytridecane to the solution.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80°C) for 48-72 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution followed by brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Formulation of this compound Lipid Nanoparticles (LNPs)
The formulation of LNPs encapsulating nucleic acids is a critical step and is often achieved using microfluidic mixing, which allows for precise control over particle size and polydispersity.
Materials:
-
This compound
-
Helper lipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Ethanol
-
Nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Prepare a stock solution of this compound, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
Nucleic Acid Preparation: Prepare a solution of the nucleic acid in the acidic buffer.
-
Microfluidic Mixing: Set up the microfluidic device with two inlet streams. One stream will contain the lipid-ethanol mixture, and the other will contain the nucleic acid-aqueous buffer mixture.
-
LNP Formation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams induces the self-assembly of the lipids around the nucleic acid, forming LNPs.
-
Dialysis: Collect the resulting LNP suspension and dialyze against PBS (pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.
-
Sterilization: Filter the LNP suspension through a 0.22 µm sterile filter.
Characterization of this compound LNPs
Following formulation, it is essential to characterize the physicochemical properties of the LNPs to ensure quality and consistency.
1. Particle Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument.
-
Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal in vivo performance.
-
2. Zeta Potential Measurement
-
Technique: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP suspension in a low ionic strength buffer (e.g., 1 mM KCl).
-
Measure the electrophoretic mobility of the particles in an electric field to determine the zeta potential.
-
A near-neutral zeta potential at physiological pH is desirable to minimize non-specific interactions in vivo.
-
3. Nucleic Acid Encapsulation Efficiency
-
Technique: RiboGreen Assay
-
Procedure:
-
Prepare two sets of LNP samples. One set is treated with a lysis buffer (e.g., containing Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid. The other set remains intact.
-
Add the RiboGreen reagent, a fluorescent dye that binds to nucleic acids, to both sets of samples.
-
Measure the fluorescence intensity of both sets. The fluorescence of the lysed sample represents the total nucleic acid, while the fluorescence of the intact sample represents the unencapsulated nucleic acid.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100
-
Conclusion
The hydrophobicity of this compound is a key determinant of its utility as a component of lipid nanoparticles for nucleic acid delivery. The three long carbon tails drive the formation of a stable hydrophobic core, effectively protecting the therapeutic payload. The protocols outlined in this guide provide a framework for the synthesis, formulation, and characterization of this compound-based LNPs. For researchers and drug development professionals, a thorough understanding of these principles and methodologies is paramount for the successful development of next-generation genetic medicines.
References
C13-113-tri-tail for mRNA Delivery: A Technical Whitepaper on Preliminary Studies and Core Methodologies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases, and the development of effective and safe delivery vehicles is paramount. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. The structure of these lipids, particularly the number and length of their hydrophobic tails, significantly influences the efficacy, biodistribution, and safety profile of the LNP formulation. This technical guide provides an in-depth overview of the preliminary study landscape for a novel ionizable lipid, C13-113-tri-tail, designed for mRNA delivery. While direct preliminary studies on this compound are emerging, this paper synthesizes available data from structurally analogous multi-tail ionizable lipids to provide a comprehensive understanding of its potential performance and the key experimental protocols for its evaluation.
Introduction to this compound
This compound is a novel ionizable lipid characterized by a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic tails, each composed of thirteen carbon atoms. This multi-tail structure is hypothesized to enhance the fusogenicity of the lipid nanoparticle with the endosomal membrane, thereby facilitating the efficient release of the mRNA payload into the cytoplasm. The C13 tail length is designed to balance hydrophobicity and fluidity, which are critical parameters for LNP stability and function.
Core Concepts in LNP-mediated mRNA Delivery
The successful delivery of mRNA via LNPs is a multi-step process that includes encapsulation of the mRNA, cellular uptake, endosomal escape, and finally, translation of the mRNA into the desired protein. The ionizable lipid is a key player in this cascade. At the acidic pH of the LNP formulation, the ionizable lipid is positively charged, facilitating the encapsulation of the negatively charged mRNA. Upon entering the bloodstream, the LNP maintains a near-neutral surface charge at physiological pH. Following cellular uptake through endocytosis, the LNP is trafficked into endosomes. The acidic environment of the endosome protonates the ionizable lipid, leading to a net positive charge. This charge promotes the interaction with the negatively charged endosomal membrane, leading to its destabilization and the release of the mRNA into the cytosol.
Quantitative Data from Analogous Multi-Tail Ionizable Lipids
While specific quantitative data for this compound is not yet publicly available, studies on other multi-tail and C13-tailed ionizable lipids provide valuable insights into its expected performance. The following tables summarize key performance indicators from representative studies on analogous lipids.
Table 1: In Vitro Transfection Efficiency of Multi-Tail Ionizable Lipid-LNPs
| Ionizable Lipid Structure | Cell Line | Transfection Efficiency (% of control) | Cytotoxicity (LD50, µg/mL) | Reference |
| Four-tail Imidazole-based | HEK293T | 150% | > 50 | [1] |
| Branched-tail 306Oi10 | HeLa | > 20-fold higher than C12-200 | Not specified | [2] |
| Cholesterol-tailed ARV-T1 | HEK293T | Significantly higher than SM-102 | Not specified | [3] |
Table 2: In Vivo Performance of Multi-Tail Ionizable Lipid-LNPs
| Ionizable Lipid Structure | Animal Model | Route of Administration | Primary Organ of Expression | Protein Expression Level (vs. control) | Reference |
| Four-tail Imidazole-based | Mice | Intravenous | Spleen | Prolonged expression vs. ALC-0315 | [1] |
| C13-200 | Mice | Intravenous | Liver | Similar to C12-200 for EPO mRNA | [4] |
| Branched-tail 306Oi10 | Mice | Intravenous | Liver | > 20-fold higher than C12-200 | |
| Cholesterol-tailed ARV-T1 | Mice | Intramuscular | Muscle | > 10-fold higher antibody induction vs. SM-102 |
Experimental Protocols
The following sections detail the standard methodologies for the formulation and evaluation of LNPs containing novel ionizable lipids like this compound.
LNP Formulation via Microfluidic Mixing
Lipid nanoparticles encapsulating mRNA are typically formulated using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., this compound) in ethanol
-
Helper lipid (e.g., DOPE or DSPC) in ethanol
-
Cholesterol in ethanol
-
PEG-lipid (e.g., DMG-PEG 2000) in ethanol
-
mRNA in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
Procedure:
-
Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dilute the mRNA to the desired concentration in the acidic buffer.
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution and the mRNA solution into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous phase).
-
The rapid mixing of the two streams leads to the self-assembly of the LNPs.
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro mRNA Transfection Assay
The transfection efficiency of the formulated LNPs is assessed in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa, or HepG2)
-
Cell culture medium
-
LNP-encapsulated reporter mRNA (e.g., encoding luciferase or GFP)
-
Plate reader or flow cytometer
-
Cell viability assay kit
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.
-
Remove the old medium from the cells and add the LNP-mRNA dilutions.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
For luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP reporter, analyze the percentage of GFP-positive cells and the mean fluorescence intensity using a flow cytometer.
-
In a parallel plate, assess cell viability using a standard assay (e.g., MTS or MTT) to determine any cytotoxic effects of the LNPs.
In Vivo mRNA Delivery Study in Mice
The in vivo efficacy of the LNPs is evaluated in a mouse model.
Materials:
-
Laboratory mice (e.g., C57BL/6 or BALB/c)
-
LNP-encapsulated reporter mRNA (e.g., encoding luciferase or a secreted protein like erythropoietin)
-
Anesthetic
-
In vivo imaging system (for luciferase)
-
ELISA kit (for secreted proteins)
Procedure:
-
Administer the LNP-mRNA formulation to the mice via a specific route (e.g., intravenous tail vein injection or intramuscular injection).
-
At various time points post-administration (e.g., 6, 24, 48 hours), assess protein expression.
-
For luciferase expression, anesthetize the mice, inject a luciferin substrate, and image the bioluminescence using an in vivo imaging system.
-
For secreted protein expression, collect blood samples at different time points and quantify the protein concentration in the serum using an ELISA kit.
-
At the end of the study, euthanize the mice and harvest major organs to assess biodistribution of the expressed protein.
Visualizing Key Processes
Experimental Workflow for LNP Formulation and Evaluation
Cellular Uptake and Endosomal Escape Pathway
Conclusion and Future Directions
The development of novel ionizable lipids with enhanced delivery capabilities is crucial for the advancement of mRNA therapeutics. The this compound lipid, with its unique multi-tail structure, represents a promising candidate for efficient mRNA delivery. While direct experimental data is forthcoming, the wealth of information from structurally similar lipids provides a strong foundation for its anticipated performance. The experimental protocols detailed in this guide offer a standardized framework for the comprehensive evaluation of this compound and other next-generation ionizable lipids. Future studies should focus on a systematic investigation of this compound, including a head-to-head comparison with industry-standard lipids, to fully elucidate its potential and pave the way for its clinical translation.
References
- 1. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Notes and Protocols for C13-113-tri-tail LNP Formulation for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes with high specificity. However, the clinical translation of siRNA hinges on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, protecting the nucleic acid from degradation and facilitating its uptake into target cells. The ionizable lipid component of LNPs is critical for both siRNA encapsulation and endosomal escape.
The C13-113-tri-tail is a novel ionizable lipid featuring a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic carbon-13 tails.[] This multi-tail structure is designed to enhance the fusogenicity of the LNP, promoting the release of siRNA from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC). These application notes provide a detailed protocol for the formulation of this compound LNPs for siRNA delivery, along with methodologies for their characterization and in vitro evaluation.
Data Presentation
The following tables summarize typical quantitative data for this compound-based LNPs formulated for siRNA delivery. These values are representative and may vary depending on the specific siRNA sequence, buffer composition, and formulation parameters.
Table 1: LNP Formulation Parameters
| Parameter | Value |
| Ionizable Lipid | This compound |
| Molar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid) | 50:10:38.5:1.5 |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) |
| PEG-Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) |
| siRNA Concentration (in aqueous phase) | 0.2 mg/mL |
| N:P Ratio (Nitrogen in ionizable lipid to Phosphate in siRNA) | ~6:1 |
| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 |
| Total Flow Rate | 12 mL/min |
Table 2: Physicochemical Characterization of siRNA-LNPs
| Property | Value | Method |
| Mean Hydrodynamic Diameter (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at physiological pH) | -5 to +5 mV | Electrophoretic Light Scattering |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Protocol 1: this compound LNP-siRNA Formulation using Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating siRNA using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with a controlled size distribution.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
siRNA of interest
-
Ethanol (200 proof, anhydrous)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The final total lipid concentration in the ethanol solution should be between 10-25 mM.
-
Ensure complete dissolution of all lipid components.
-
-
Preparation of siRNA Solution (Aqueous Phase):
-
Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.
-
The acidic pH of the buffer ensures that the tertiary amine of the this compound is protonated, facilitating electrostatic interaction with the negatively charged siRNA backbone.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-citrate buffer solution into another.
-
Set the syringe pumps to a flow rate ratio of 3:1 (aqueous phase to organic phase) with a total flow rate of 12 mL/min.
-
Initiate the flow to allow for rapid mixing within the microfluidic cartridge, leading to the self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
-
Purification and Buffer Exchange:
-
The collected LNP suspension contains ethanol, which needs to be removed.
-
Perform buffer exchange against PBS (pH 7.4) using tangential flow filtration (TFF) with an appropriate molecular weight cut-off (e.g., 100 kDa) or dialysis. This step also neutralizes the surface charge of the LNPs.
-
Concentrate the LNP suspension to the desired final concentration.
-
-
Sterile Filtration and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNP suspension at 4°C. For long-term storage, consult stability studies for the specific formulation.
-
Protocol 2: Characterization of this compound LNP-siRNA
1. Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and the size distribution (PDI) of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the size and PDI using a DLS instrument.
-
Ensure the PDI is below 0.2 for a homogenous population of nanoparticles.
-
2. Zeta Potential Measurement:
-
Principle: Electrophoretic light scattering is used to measure the surface charge of the LNPs.
-
Procedure:
-
Dilute the LNP suspension in 10 mM NaCl solution.
-
Measure the zeta potential using a suitable instrument.
-
At physiological pH, the zeta potential should be close to neutral.
-
3. siRNA Encapsulation Efficiency:
-
Principle: A fluorescent dye, such as RiboGreen, is used to quantify the amount of siRNA encapsulated within the LNPs. The dye's fluorescence increases significantly upon binding to nucleic acids.
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, measure the fluorescence of the intact LNPs to determine the amount of unencapsulated siRNA.
-
In the second set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA and measure the total siRNA fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence] x 100
-
Protocol 3: In Vitro Gene Silencing Assessment
1. Cell Culture:
-
Culture a suitable cell line (e.g., HeLa cells stably expressing a reporter gene like luciferase, or a cell line endogenously expressing the target gene) in the appropriate growth medium.
-
Plate the cells in 24- or 96-well plates and allow them to adhere and reach 70-80% confluency.
2. Transfection:
-
Dilute the siRNA-LNP formulation to the desired final concentrations (e.g., 1, 5, 10, 50 nM siRNA) in serum-free cell culture medium.
-
Remove the growth medium from the cells and add the LNP-containing medium.
-
Incubate the cells with the LNPs for 4-6 hours at 37°C.
-
After incubation, add complete growth medium containing serum.
3. Gene Knockdown Analysis:
-
Incubate the cells for an additional 24-72 hours to allow for gene silencing to occur.
-
For reporter gene silencing: Lyse the cells and measure the reporter protein activity (e.g., luciferase assay).
-
For endogenous gene silencing: Lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the results to a housekeeping gene. Alternatively, perform a Western blot to assess the target protein levels.
Mandatory Visualizations
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
Caption: Experimental workflow for LNP formulation and evaluation.
References
Application Notes and Protocols for In Vivo mRNA Delivery Using C13-113-tri-tail Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
C13-113-tri-tail is a potent, branched-tail ionizable lipid designed for the effective in vivo delivery of messenger RNA (mRNA). Lipid nanoparticles (LNPs) formulated with this compound have demonstrated high efficacy in delivering mRNA, primarily to the liver, leading to robust protein expression.[1] These LNPs have shown superiority over benchmark lipids such as C12-200 and DLin-MC3-DMA in preclinical models.[1] Furthermore, formulations with this compound have been found to be well-tolerated, exhibiting a favorable safety profile with no significant immunogenicity or liver toxicity observed.[1]
These application notes provide a comprehensive guide for the formulation, characterization, and in vivo application of this compound LNPs for mRNA delivery.
Data Presentation
Table 1: In Vivo Protein Expression Comparison
| Ionizable Lipid | mRNA Dose (mg/kg) | Relative Luciferase Expression (Total Flux in Liver) vs. C12-200 | Relative Luciferase Expression (Total Flux in Liver) vs. DLin-MC3-DMA | Reference |
| This compound (306Oi10) | 0.5 | >20-fold higher | >3-fold higher | [1][2] |
| DLin-MC3-DMA | 0.5 | >6-fold higher | - | |
| C12-200 | 0.5 | 1 (baseline) | - |
Table 2: Safety Profile of this compound LNPs
| Parameter | This compound (306Oi10) LNPs | Control (C12-200 & DLin-MC3-DMA LNPs) | Observation Period | Reference |
| Serum TNFα and IL-6 | Slight, transient increase | Slight, transient increase | 2-6 hours post-injection | |
| Serum IgG | No significant increase | No significant increase | 3-6 days post-injection | |
| Liver Histology | No signs of immune cell infiltration or necrosis | Evidence of dark cell clusters indicative of necrosis and acute toxicity in some samples | 2 weeks post-injection |
Experimental Protocols
Protocol 1: Formulation of this compound mRNA LNPs
This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.
Materials:
-
This compound ionizable lipid
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)
-
mRNA encoding the protein of interest
-
Ethanol (100%, molecular biology grade)
-
Citrate buffer (10 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG in 100% ethanol to achieve a final molar ratio. A commonly used starting molar ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG).
-
-
Prepare mRNA Solution:
-
Dilute the mRNA in 10 mM citrate buffer (pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.
-
A typical flow rate ratio is 3:1 (aqueous:organic).
-
Initiate the mixing process to allow for the self-assembly of LNPs.
-
-
Dialysis:
-
Transfer the formulated LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNPs using a centrifugal filter device.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify mRNA encapsulation efficiency using a RiboGreen assay.
-
Protocol 2: In Vivo Administration of this compound mRNA LNPs in Mice
This protocol outlines the intravenous administration of this compound LNPs to mice for liver-targeted protein expression.
Materials:
-
This compound mRNA LNP formulation
-
6-8 week old mice (e.g., C57BL/6)
-
Sterile PBS, pH 7.4
-
Insulin syringes (29-31 gauge)
Procedure:
-
Animal Handling:
-
All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Dose Preparation:
-
Dilute the this compound mRNA LNP formulation in sterile PBS to the desired final concentration. A typical dose for potent in vivo expression is 0.5 mg of mRNA per kg of body weight.
-
-
Administration:
-
Warm the LNP solution to room temperature before injection.
-
Administer the LNP solution via tail vein injection. The injection volume is typically 100-200 µL.
-
-
Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
-
Analysis of Protein Expression:
-
For reporter proteins like luciferase, perform in vivo bioluminescence imaging at various time points (e.g., 6, 24, 48 hours) post-injection.
-
For secreted proteins, collect blood samples to measure protein levels in the serum.
-
For tissue-specific expression, euthanize the animals at the desired time point, harvest organs, and perform ex vivo imaging or molecular analysis (e.g., Western blot, ELISA, ddPCR).
-
Protocol 3: Assessment of In Vivo Safety and Toxicity
This protocol provides a framework for evaluating the safety profile of this compound LNPs in vivo.
Materials:
-
This compound mRNA LNP formulation
-
6-8 week old mice
-
ELISA kits for cytokines (TNFα, IL-6) and antibodies (IgG)
-
Blood collection tubes
-
Reagents for liver function tests (ALT, AST)
-
Formalin and histology supplies
Procedure:
-
Cytokine Analysis:
-
Collect blood samples at 2-6 hours post-injection.
-
Measure serum levels of pro-inflammatory cytokines such as TNFα and IL-6 using ELISA kits.
-
-
Antibody Response:
-
Collect blood samples at 3-6 days post-injection.
-
Measure serum levels of total IgG to assess for an adaptive immune response against the LNP formulation.
-
-
Liver Function Tests:
-
Collect blood at 24-72 hours post-injection.
-
Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
-
Histological Analysis:
-
Euthanize mice at a predetermined time point (e.g., 2 weeks post-injection).
-
Perfuse the animals with PBS and fix the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the liver sections for any signs of inflammation, necrosis, or other pathologies.
-
Mandatory Visualizations
References
Application Notes and Protocols for the Preparation of Tri-Tail Lipid Nanoparticles for RNA Delivery
Disclaimer: Information regarding a specific lipid named "C13-113-tri-tail" is not available in the public domain. The following protocols and data are based on closely related and well-documented multi-tail ionizable lipids, such as C13-200, and general principles of lipid nanoparticle (LNP) formulation. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar classes of lipids.
Introduction
Lipid nanoparticles (LNPs) have become the leading platform for the delivery of RNA-based therapeutics, including mRNA vaccines and gene therapies. The efficacy of these delivery systems is largely dependent on the properties of their constituent lipids, particularly the ionizable lipid, which is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. Multi-tail ionizable lipids are a class of lipids designed to enhance endosomal escape and improve delivery efficiency. This document provides a detailed protocol for the preparation and characterization of LNPs using a representative C13-tailed ionizable lipid.
Components of Lipid Nanoparticles
A typical LNP formulation consists of four main components, each playing a critical role in the stability, delivery efficiency, and biocompatibility of the nanoparticles.[1][2]
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Lipid | C13-tailed ionizable lipid (e.g., C13-200) | 50 | Encapsulates and facilitates the release of RNA cargo.[3][4][5] |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Provides structural integrity to the LNP. |
| Cholesterol | Cholesterol | 38.5 | Enhances LNP stability and fluidity. |
| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | Controls particle size and prevents aggregation. |
Experimental Protocols
Synthesis of a Representative C13-Tailed Ionizable Lipid
The synthesis of multi-tail ionizable lipids often involves the reaction of a polyamine core with epoxide-terminated alkanes. The following is a general protocol for the synthesis of a C13-tailed ionizable lipid.
Materials:
-
Polyamine core (e.g., 200 core)
-
1,2-epoxytridecane (C13-epoxide)
-
Ethanol, anhydrous
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the polyamine core in anhydrous ethanol.
-
Add a molar excess of 1,2-epoxytridecane to the reaction mixture. The exact molar ratio may need to be optimized to control the number of tails added.
-
Stir the reaction mixture at 80°C for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction is complete, cool the mixture to room temperature.
-
Purify the resulting C13-tailed ionizable lipid using flash chromatography.
-
Confirm the structure and purity of the synthesized lipid using ¹H NMR and LC-MS.
Preparation of C13-Tailed Lipid Nanoparticles
The preparation of LNPs is typically achieved through rapid mixing of a lipid-containing organic phase with an aqueous phase containing the RNA cargo, often using a microfluidic device.
Materials:
-
C13-tailed ionizable lipid
-
DSPC
-
Cholesterol
-
DMG-PEG2000
-
Ethanol, anhydrous
-
mRNA in 50 mM citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis device (e.g., Slide-A-Lyzer cassettes, 10 kDa MWCO)
Procedure:
-
Prepare the Lipid Stock Solution:
-
Dissolve the C13-tailed ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration will depend on the specific microfluidic system and desired final LNP concentration.
-
-
Prepare the Aqueous Phase:
-
Dissolve the mRNA in 50 mM citrate buffer (pH 4.0).
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the aqueous mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.
-
Initiate the mixing process. The rapid mixing will induce the self-assembly of the lipids and mRNA into LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP dispersion.
-
Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours at 4°C to remove the ethanol and exchange the buffer. Change the dialysis buffer at least twice during this period.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Experimental Workflow for LNP Preparation
Caption: Workflow for the preparation of C13-tailed lipid nanoparticles.
Characterization of Lipid Nanoparticles
Proper characterization of LNPs is essential to ensure their quality, stability, and efficacy. Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.
Particle Size, PDI, and Zeta Potential
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Procedure:
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (particle size) and PDI using a DLS instrument.
-
Measure the zeta potential using the same instrument equipped with an ELS module.
| Parameter | Typical Value | Significance |
| Particle Size | 80 - 150 nm | Affects biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |
| Zeta Potential | Near-neutral at pH 7.4 | Reduces non-specific interactions and toxicity. |
RNA Encapsulation Efficiency
Method: RiboGreen Assay
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.
-
To both sets, add the RiboGreen reagent, which fluoresces upon binding to RNA.
-
Measure the fluorescence intensity of both the lysed and unlysed samples using a fluorescence plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100
| Parameter | Typical Value |
| Encapsulation Efficiency | > 90% |
General Structure of a C13-Tailed LNP
Caption: Simplified model of a C13-tailed lipid nanoparticle structure.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preparation and characterization of lipid nanoparticles utilizing multi-tail ionizable lipids. While specific details for a "C13-113" lipid are not publicly available, the principles and methods described, based on closely related lipids like C13-200, offer a robust starting point for researchers in the field of RNA therapeutics. Optimization of lipid ratios, mixing parameters, and purification methods may be necessary to achieve the desired LNP characteristics for specific applications.
References
- 1. Lipid nanoparticles: Composition, formulation, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 3. [PDF] Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length. | Semantic Scholar [semanticscholar.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
Optimizing L-Carnitine Supplementation for Enhanced Athletic Performance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Carnitine, a naturally occurring amino acid derivative, plays a pivotal role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. This critical function has positioned L-Carnitine as a popular ergogenic aid among athletes seeking to enhance performance, delay fatigue, and improve recovery. This document provides detailed application notes and experimental protocols for investigating the optimal dosage, timing, and formulation of L-Carnitine supplementation to maximize its athletic benefits. The provided methodologies cover key in vitro and in vivo assessments to elucidate the physiological and performance-enhancing effects of L-Carnitine.
Introduction to L-Carnitine and its Role in Energy Metabolism
L-Carnitine is synthesized in the liver, kidneys, and brain from the essential amino acids lysine and methionine. Its primary function is to act as a carrier molecule for long-chain fatty acids, facilitating their transport across the inner mitochondrial membrane. Once inside the mitochondrial matrix, these fatty acids undergo β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle to generate ATP, the cell's primary energy currency. During intense exercise, when energy demand is high, the efficient transport and oxidation of fatty acids are crucial for sparing muscle glycogen and delaying the onset of fatigue.
The proposed ergogenic effects of L-Carnitine supplementation are multifaceted and include:
-
Enhanced Fat Oxidation: By increasing the availability of fatty acids for energy production, L-Carnitine may spare muscle glycogen, a finite resource during prolonged exercise.
-
Reduced Muscle Damage and Soreness: L-Carnitine may attenuate exercise-induced muscle damage by reducing the accumulation of metabolic byproducts and oxidative stress.
-
Improved Recovery: By promoting a more favorable metabolic environment, L-Carnitine may accelerate post-exercise recovery.
-
Increased Blood Flow and Oxygen Supply: Some studies suggest that L-Carnitine can enhance nitric oxide production, leading to vasodilation and improved oxygen delivery to working muscles.
Quantitative Data Summary
The following table summarizes key quantitative data from studies investigating the effects of L-Carnitine supplementation on athletic performance. It is important to note that the optimal dosage and its effects can vary based on the individual's training status, diet, and the type of exercise performed.
| Parameter | Dosage Range | Timing of Administration | Observed Effects | Key References |
| Increased Fat Oxidation | 2-4 grams/day | 60-90 minutes pre-exercise | Increased fatty acid oxidation rates during submaximal exercise. | [1][2] |
| Glycogen Sparing | 2 grams/day for 24 weeks | Daily | 55% reduction in muscle glycogen utilization during low-intensity exercise. | [1] |
| Reduced Muscle Soreness | 1-2 grams/day | Daily for several weeks | Significant reduction in perceived muscle soreness and markers of muscle damage after strenuous exercise. | [3][4] |
| Improved Recovery | 2 grams/day | Post-exercise | Enhanced recovery of muscle function and reduced markers of metabolic stress. | |
| Increased Work Output | 3-4 grams | 60 minutes pre-exercise | Increased maximal work output and time to exhaustion in endurance athletes. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Fatty Acid Oxidation in Muscle Cells
This protocol outlines a method to assess the direct effect of L-Carnitine on fatty acid oxidation in a cultured muscle cell line (e.g., C2C12 myotubes).
Caption: Workflow for a human clinical trial investigating L-Carnitine.
Study Design:
-
Participants: Recruit a cohort of well-trained endurance athletes.
-
Design: A randomized, double-blind, placebo-controlled crossover design.
-
Intervention: Participants will receive either L-Carnitine (e.g., 2 grams of L-Carnitine L-tartrate) or a placebo daily for 4 weeks. After a 4-week washout period, they will cross over to the other treatment arm.
Procedures:
-
Baseline Measurements:
-
Maximal oxygen uptake (VO2max) test on a cycle ergometer or treadmill.
-
Body composition analysis (e.g., DEXA scan).
-
Fasting blood sample for baseline metabolic markers.
-
-
Supplementation and Exercise Testing:
-
Participants will consume the supplement or placebo daily.
-
At the end of each 4-week period, participants will perform a standardized exercise test to exhaustion at a predetermined intensity (e.g., 70% VO2max).
-
Record time to exhaustion and total work performed.
-
-
Blood Sampling and Analysis:
-
Collect blood samples before, immediately after, and at several time points (e.g., 1, 24, 48 hours) post-exercise.
-
Analyze plasma for markers of muscle damage (creatine kinase [CK], lactate dehydrogenase [LDH]), metabolic stress (lactate, ammonia), and inflammation (e.g., C-reactive protein).
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., paired t-tests or repeated measures ANOVA) to compare the effects of L-Carnitine and placebo on performance variables, muscle damage markers, and recovery metrics.
-
Signaling Pathways
L-Carnitine's Role in Cellular Energy Metabolism
Caption: The carnitine shuttle system for fatty acid transport.
Conclusion
The systematic investigation of L-Carnitine's ergogenic properties requires robust and well-controlled experimental designs. The protocols provided herein offer a framework for researchers to explore the optimal application of L-Carnitine supplementation for enhancing athletic performance. By employing both in vitro and in vivo models, a comprehensive understanding of L-Carnitine's metabolic effects can be achieved, paving the way for evidence-based recommendations for athletes and the development of advanced performance-enhancing formulations. Future research should also consider the influence of genetic variations in carnitine transporters and enzymes on individual responses to supplementation.
References
- 1. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principles for designing an optimal mRNA lipid nanoparticle vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for C13-113-tri-tail LNP Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. Their success is attributed to their ability to protect the nucleic acid cargo from degradation and facilitate its delivery into target cells. The composition of these LNPs is critical to their efficacy and safety. A key component is the ionizable lipid, which plays a crucial role in the encapsulation of the nucleic acid and its subsequent release from the endosome.
This document provides a detailed guide for the assembly of lipid nanoparticles utilizing the novel ionizable lipid, C13-113-tri-tail . This lipid is characterized by a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic carbon-13 tails, a structure designed to efficiently deliver anionic therapeutic payloads.[]
This protocol will focus on the microfluidic assembly of this compound LNPs, a reproducible and scalable method for producing nanoparticles with controlled size and low polydispersity.[2][3] We will also detail the standard characterization techniques to ensure the quality and consistency of the formulated LNPs.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | BOC Sciences | 1381861-86-4 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | 850365 |
| Cholesterol | Sigma-Aldrich | C8667 |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000) | Avanti Polar Lipids | 880120 |
| Nucleic Acid (mRNA or siRNA) | User-defined | - |
| Ethanol, 200 Proof | Sigma-Aldrich | E7023 |
| Sodium Acetate Buffer (50 mM, pH 4.0) | Thermo Fisher Scientific | AM9740 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | 10010023 |
| Quant-iT RiboGreen RNA Assay Kit | Thermo Fisher Scientific | R11490 |
| TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Thermo Fisher Scientific | AM9849 |
| Triton X-100 | Sigma-Aldrich | T8787 |
Experimental Protocols
Preparation of Lipid Stock Solution
The lipid components are first dissolved in ethanol to create a stock solution. A widely used and effective molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[4][5]
Procedure:
-
Calculate the required mass of each lipid (this compound, DSPC, Cholesterol, and DMPE-PEG2000) to achieve the desired molar ratio and final total lipid concentration (e.g., 25 mM).
-
Weigh each lipid and dissolve them in 200-proof ethanol in a sterile, RNase-free tube.
-
Vortex the solution until all lipids are completely dissolved. This is the Lipid-Ethanol Stock Solution .
Preparation of Aqueous Nucleic Acid Solution
The nucleic acid cargo is diluted in an acidic buffer to facilitate the protonation of the ionizable lipid and subsequent encapsulation.
Procedure:
-
Dilute the nucleic acid (mRNA or siRNA) in a 50 mM sodium acetate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired nucleic acid-to-lipid ratio. A common starting point is a 10:1 weight ratio of total lipid to nucleic acid.
-
Ensure the solution is well-mixed. This is the Aqueous-NA Stock Solution .
Microfluidic Assembly of LNPs
The rapid and controlled mixing of the lipid-ethanol and aqueous-nucleic acid solutions in a microfluidic device leads to the self-assembly of the LNPs.
Figure 1. Experimental workflow for this compound LNP assembly and characterization.
Procedure:
-
Prime the microfluidic system according to the manufacturer's instructions, typically with ethanol followed by the aqueous buffer.
-
Load the Lipid-Ethanol Stock Solution and the Aqueous-NA Stock Solution into separate syringes.
-
Set the flow parameters on the microfluidic device. A common starting point is a flow rate ratio (FRR) of 3:1 (Aqueous:Organic) and a total flow rate (TFR) of 12 mL/min . These parameters can be optimized to achieve the desired particle size.
-
Initiate the mixing process. The two streams will converge in the microfluidic chip, leading to rapid mixing and LNP formation.
-
Collect the resulting LNP solution from the outlet.
LNP Purification and Buffer Exchange
The newly formed LNPs are in an acidic ethanol solution. Dialysis is performed to remove the ethanol and exchange the buffer to a physiologically compatible buffer, such as PBS (pH 7.4).
Procedure:
-
Transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).
-
Perform dialysis against sterile PBS (pH 7.4) at 4°C. A typical protocol involves two buffer exchanges of at least 500-fold the sample volume for a minimum of 2 hours each.
-
After dialysis, recover the purified LNP suspension and store at 4°C.
LNP Characterization
Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.
Particle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and the size distribution (PDI) of the LNPs.
Procedure:
-
Dilute the purified LNP suspension in PBS (pH 7.4) to an appropriate concentration for DLS measurement (typically a 1:50 to 1:100 dilution).
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
| Parameter | Acceptance Criteria |
| Particle Size (Z-average) | 80 - 150 nm |
| Polydispersity Index (PDI) | < 0.2 |
Zeta Potential Measurement
Zeta potential is a measure of the surface charge of the LNPs and is determined by electrophoretic light scattering (ELS). A near-neutral surface charge at physiological pH is generally desirable to minimize non-specific interactions in vivo.
Procedure:
-
Dilute the purified LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration.
-
Transfer the sample to a specialized zeta potential cuvette.
-
Measure the zeta potential using a DLS instrument with ELS capability.
-
Report the zeta potential along with the measurement buffer conditions (pH and ionic strength).
| Parameter | Expected Range |
| Zeta Potential (at pH 7.4) | -10 mV to +10 mV |
Nucleic Acid Encapsulation Efficiency
The Quant-iT RiboGreen assay is a sensitive fluorescence-based method to determine the amount of nucleic acid encapsulated within the LNPs. The assay relies on the principle that the RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (Triton X-100), the encapsulation efficiency can be calculated.
Procedure:
-
Prepare a standard curve: Create a series of nucleic acid standards of known concentrations in TE buffer.
-
Sample Preparation: In a 96-well black plate, prepare two sets of wells for each LNP sample:
-
Set 1 (No Lysis): Dilute the LNP sample in TE buffer. This will measure the amount of free, unencapsulated nucleic acid.
-
Set 2 (Lysis): Dilute the LNP sample in TE buffer containing 1% Triton X-100. This will disrupt the LNPs and measure the total amount of nucleic acid.
-
-
Incubation: Incubate the plate for 10-15 minutes at 37°C to ensure complete lysis of the LNPs in the Triton X-100 containing wells.
-
Add RiboGreen Reagent: Add the diluted RiboGreen reagent to all wells (standards and samples).
-
Measure Fluorescence: Read the fluorescence intensity using a plate reader (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculation:
-
Determine the concentration of nucleic acid in the "No Lysis" and "Lysis" samples using the standard curve.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE% = ( (Total NA - Free NA) / Total NA ) * 100
Where:
-
Total NA = Nucleic acid concentration in the lysed sample.
-
Free NA = Nucleic acid concentration in the non-lysed sample.
-
| Parameter | Acceptance Criteria |
| Encapsulation Efficiency | > 90% |
LNP Uptake and Endosomal Escape Pathway
The following diagram illustrates the generally accepted mechanism of LNP-mediated nucleic acid delivery into a target cell.
Figure 2. General pathway for LNP cellular uptake and endosomal escape.
Conclusion
This application note provides a comprehensive, step-by-step protocol for the assembly and characterization of lipid nanoparticles using the this compound ionizable lipid. By following these guidelines, researchers can reproducibly formulate high-quality LNPs for the effective delivery of nucleic acid therapeutics. The provided quantitative data tables and diagrams serve as a valuable resource for experimental planning and data interpretation in the field of drug development.
References
- 2. Microfluidic Assembly of Lipid-based Oligonucleotide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 4. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
Application Notes and Protocols for C13-113-tri-tail Mediated Cas9 mRNA Delivery in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR-Cas9 system has revolutionized the field of gene editing, offering a powerful tool for targeted genetic modifications. The delivery of Cas9 mRNA instead of plasmid DNA provides a transient expression of the nuclease, reducing the risk of off-target effects and insertional mutagenesis.[1][2] Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for the in vivo and in vitro delivery of nucleic acid therapeutics, including Cas9 mRNA.[2][3][4] This document provides detailed application notes and protocols for the use of C13-113-tri-tail, an ionizable lipid, in the formulation of LNPs for the efficient in vitro delivery of Cas9 mRNA.
This compound is a novel ionizable lipid with a unique tri-tail structure designed to enhance the encapsulation of mRNA and facilitate endosomal escape, a critical step for the cytoplasmic delivery of the cargo. While direct data for this compound is emerging, the protocols and expected outcomes are based on extensive research with structurally similar ionizable lipids, such as C12-200, which has been widely used for mRNA delivery.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and in vitro functional assessment of Cas9 mRNA-loaded LNPs formulated with ionizable lipids structurally related to this compound.
Table 1: Physicochemical Properties of Cas9 mRNA-LNPs
| Parameter | Expected Range | Method of Analysis |
| Mean Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | -10 to +10 mV | Laser Doppler Velocimetry |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vitro Gene Editing Efficiency in a Reporter Cell Line (e.g., GFP-expressing HEK293T)
| LNP Formulation | Cas9 mRNA Dose (ng/well) | % GFP Knockout (Flow Cytometry) |
| This compound LNP (Predicted) | 50 | 75 - 85% |
| This compound LNP (Predicted) | 100 | > 90% |
| C12-200 LNP (Reference) | 100 | ~80% |
| Negative Control (No LNP) | N/A | < 1% |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for Cas9 mRNA Delivery
This protocol describes the formulation of LNPs using the microfluidic mixing method, which allows for rapid and reproducible self-assembly of the nanoparticles.
Materials:
-
This compound (ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (helper lipid)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
-
Cas9 mRNA with appropriate modifications (e.g., 5-methoxyuridine)
-
sgRNA targeting the gene of interest
-
Ethanol (RNase-free)
-
Citrate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare Lipid Stock Solutions:
-
Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol to prepare individual stock solutions. A typical molar ratio for formulation is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).
-
-
Prepare the Lipid Mixture (Organic Phase):
-
In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve the desired molar ratio.
-
-
Prepare the mRNA Solution (Aqueous Phase):
-
Dilute the Cas9 mRNA and sgRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (nitrogen in the ionizable lipid to phosphate in the mRNA) is a critical parameter to optimize, with a typical starting point being around 6:1.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture into the organic phase inlet and the mRNA solution into the aqueous phase inlet.
-
Set the flow rate ratio of aqueous to organic phase to 3:1.
-
Initiate the mixing process to allow for the self-assembly of the LNPs.
-
-
Dialysis:
-
Transfer the freshly formulated LNP solution to a pre-hydrated dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two changes of the dialysis buffer, to remove ethanol and raise the pH.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering.
-
Determine the mRNA encapsulation efficiency using a RiboGreen assay.
-
Sterilize the LNP solution by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vitro Transfection of Adherent Cells with Cas9 mRNA-LNPs
Materials:
-
Adherent cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cas9 mRNA-LNPs (formulated as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, aspirate the cell culture medium.
-
Dilute the Cas9 mRNA-LNPs to the desired final concentration in fresh, pre-warmed complete cell culture medium.
-
Add the LNP-containing medium to the cells.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours to allow for Cas9 mRNA translation and gene editing.
-
-
Harvesting and Analysis:
-
After the incubation period, harvest the cells for downstream analysis of gene editing efficiency (see Protocol 3).
-
Protocol 3: Assessment of Gene Editing Efficiency
The efficiency of CRISPR-Cas9 mediated gene editing can be assessed using several methods. Here, we provide protocols for the T7 Endonuclease I (T7E1) assay and Sanger sequencing with TIDE analysis.
The T7E1 assay is a cost-effective method for detecting insertions and deletions (indels) at the target locus.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
Taq DNA polymerase
-
T7 Endonuclease I and reaction buffer
-
Agarose gel and electrophoresis system
Procedure:
-
Genomic DNA Extraction:
-
Extract genomic DNA from the transfected and control cells using a commercial kit.
-
-
PCR Amplification:
-
Amplify the target region from the genomic DNA using PCR with primers that flank the sgRNA target site. The expected amplicon size should be between 400-800 bp.
-
-
Heteroduplex Formation:
-
Denature the PCR products by heating to 95°C for 5 minutes.
-
Re-anneal the PCR products by slowly cooling the reaction to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes. The enzyme will cleave the mismatched DNA in the heteroduplexes.
-
-
Gel Electrophoresis:
-
Analyze the digested products on a 2% agarose gel. The presence of cleaved DNA fragments indicates successful gene editing.
-
Quantify the band intensities to estimate the percentage of gene editing.
-
Sanger sequencing of the PCR amplicon from the edited cell population, followed by analysis with the Tracking of Indels by Decomposition (TIDE) web tool, provides a quantitative measure of the editing efficiency and the spectrum of indels.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the target site
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA and perform PCR amplification of the target region as described for the T7E1 assay.
-
-
PCR Product Purification:
-
Purify the PCR product using a commercial kit to remove primers and dNTPs.
-
-
Sanger Sequencing:
-
Submit the purified PCR product for Sanger sequencing using one of the PCR primers.
-
-
TIDE Analysis:
-
Obtain the sequencing trace files (.ab1) for both the edited and control samples.
-
Go to the TIDE web tool (--INVALID-LINK--).
-
Upload the sequencing files and provide the sgRNA sequence.
-
The tool will analyze the sequencing chromatograms and provide the percentage of indels and their distribution.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro Cas9 mRNA delivery using this compound LNPs.
Caption: Cellular uptake and mechanism of action for LNP-mediated Cas9 mRNA delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid-Nanoparticle-Based Delivery of CRISPR/Cas9 Genome-Editing Components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. Comparative analysis of lipid Nanoparticle-Mediated delivery of CRISPR-Cas9 RNP versus mRNA/sgRNA for gene editing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating Cytotoxic Proteins with C13-113-tri-tail Lipidoid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of cytotoxic proteins to diseased cells, particularly cancer cells, represents a promising therapeutic strategy. However, the clinical translation of these potent biomolecules is often hindered by their poor stability, immunogenicity, and inability to efficiently cross cell membranes to reach their intracellular targets. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery and are increasingly being explored for the delivery of proteins.[1] The C13-113-tri-tail is an ionizable lipid-like molecule designed for the formulation of LNPs to deliver anionic substrates, including cytotoxic proteins.[2] Its unique structure, featuring a polar amino alcohol head group and three hydrophobic carbon-13 tails, facilitates the encapsulation of protein cargo and promotes endosomal escape, a critical step for the cytosolic delivery of functional proteins.[2][3]
These application notes provide a detailed protocol for the encapsulation of cytotoxic proteins, using saporin as a model, within this compound-based LNPs. Saporin is a potent ribosome-inactivating protein that induces apoptosis, making it a relevant candidate for cancer therapy.[4] This document outlines the necessary materials, step-by-step procedures for LNP formulation and characterization, and methodologies for evaluating their in vitro efficacy.
Data Presentation
Table 1: Formulation Parameters for Cytotoxic Protein-Loaded LNPs
| Parameter | Recommended Value | Range | Purpose |
| Lipid Composition (molar ratio) | |||
| This compound | 50% | 40-60% | Ionizable cationic lipid for protein complexation and endosomal escape. |
| DOPE | 15% | 10-20% | Helper lipid that promotes the formation of a non-lamellar hexagonal phase, aiding in endosomal escape. |
| Cholesterol | 33.5% | 30-40% | Stabilizes the LNP structure and modulates membrane fluidity. |
| C14-PEG2000 | 1.5% | 1-3% | Provides a hydrophilic shell to prevent aggregation and reduce immunogenicity. |
| N/P Ratio (Ionizable lipid nitrogen to Protein phosphate) | 6:1 | 4:1 - 8:1 | Influences encapsulation efficiency and particle stability. |
| Total Lipid to Protein Weight Ratio | 20:1 | 10:1 - 30:1 | Affects protein loading and LNP size. |
| Aqueous Buffer pH (for protein) | 5.0 | 4.5 - 5.5 | Promotes protonation of the ionizable lipid for efficient encapsulation. |
| Final Buffer pH (after dialysis) | 7.4 | 7.2 - 7.4 | Ensures stability for in vitro and in vivo applications. |
Table 2: Characterization of Saporin-Loaded this compound LNPs (Representative Data)
| Characteristic | Value | Method |
| Hydrodynamic Diameter (Z-average) | 95 ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | -5 ± 2 mV | Laser Doppler Velocimetry |
| Encapsulation Efficiency | > 85% | Ribogreen Assay (or similar protein quantification assay) |
| Protein Concentration | 0.05 - 0.1 mg/mL | Micro-BCA Protein Assay |
Experimental Protocols
Protocol 1: Formulation of Cytotoxic Protein-Loaded LNPs by Microfluidic Mixing
This protocol describes the formulation of cytotoxic protein-loaded LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with a controlled size distribution.
Materials:
-
This compound lipidoid
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)
-
Cytotoxic protein (e.g., Saporin)
-
Ethanol (anhydrous, molecular biology grade)
-
Citrate buffer (25 mM, pH 5.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device and cartridges
-
Syringe pumps
-
Dialysis cassette (10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve this compound, DOPE, cholesterol, and C14-PEG2000 in anhydrous ethanol to achieve the desired molar ratios (see Table 1).
-
A typical stock concentration is 10 mg/mL total lipid.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Protein Solution (Aqueous Phase):
-
Dissolve the cytotoxic protein (e.g., saporin) in 25 mM citrate buffer (pH 5.0) to a final concentration of 0.2-0.5 mg/mL.
-
Ensure the protein is fully dissolved and the solution is clear.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution into one syringe and the protein solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.
-
Set the total flow rate to achieve the desired particle size (typically 2-12 mL/min).
-
Initiate the flow from both syringes to mix the solutions in the microfluidic cartridge.
-
Collect the resulting nanoparticle suspension.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP suspension to a dialysis cassette.
-
Dialyze against sterile PBS (pH 7.4) for at least 4 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH.
-
-
Sterilization and Storage:
-
Filter the dialyzed LNP suspension through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C. Use within one week for optimal performance.
-
Protocol 2: Characterization of Protein-Loaded LNPs
1. Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate.
2. Zeta Potential Measurement:
-
Dilute the LNP suspension in 10 mM NaCl solution.
-
Measure the zeta potential using a laser Doppler velocimeter.
-
Perform measurements in triplicate.
3. Encapsulation Efficiency Determination:
-
Use a protein quantification assay that can differentiate between encapsulated and free protein (e.g., Quant-iT™ Protein Assay Kit with a lysis step).
-
To measure total protein (encapsulated + free), lyse the LNPs by adding a detergent (e.g., 1% Triton X-100).
-
To measure free protein, use a method to separate the LNPs from the solution (e.g., spin column).
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Protein - Free Protein) / Total Protein] x 100
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxic effect of the protein-loaded LNPs on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Saporin-loaded this compound LNPs
-
Empty LNPs (as a negative control)
-
Free saporin (as a positive control)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the saporin-loaded LNPs, empty LNPs, and free saporin in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Include untreated cells as a control for 100% viability.
-
-
Incubation:
-
Incubate the treated cells for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the concentration of the cytotoxic protein to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualization
Caption: Experimental workflow for formulation, characterization, and in vitro evaluation of cytotoxic protein-loaded LNPs.
Caption: Proposed signaling pathway for saporin-induced apoptosis following LNP-mediated delivery.
Concluding Remarks
The protocol described herein provides a robust framework for the encapsulation of cytotoxic proteins using the novel this compound lipidoid. The combination of rational formulation design, precise microfluidic manufacturing, and thorough characterization is essential for developing effective LNP-based protein delivery systems. The successful intracellular delivery of cytotoxic proteins like saporin holds significant potential for advancing cancer therapy and other applications requiring targeted cell killing. Further optimization of LNP composition and targeting ligands may enhance the therapeutic index of these promising nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to Improve the Clinical Utility of Saporin-Based Targeted Toxins | MDPI [mdpi.com]
- 3. Controlling endosomal escape using nanoparticle composition: current progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saporin, a Polynucleotide–Adenosine Nucleosidase, May Be an Efficacious Therapeutic Agent for SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
C13-113-tri-tail storage and handling conditions
Disclaimer: The compound "C13-113-tri-tail" is a hypothetical substance created for illustrative purposes, as no public data exists for a compound with this designation. These application notes and protocols are based on established best practices for handling novel, potent research compounds and should not be used for any real-world substance without consulting a specific, official Safety Data Sheet (SDS) and Certificate of Analysis (CoA).
Application Notes: this compound
Product Name: this compound Assumed Compound Class: Novel Kinase Inhibitor (Potent, Synthetic Small Molecule) Physical Format: Lyophilized solid
General Information
This compound is a potent and selective inhibitor of the hypothetical "Triumph Kinase" (TrK) signaling pathway, a critical regulator of cell proliferation and survival in specific cancer cell lineages. Its unique "tri-tail" structure confers high binding affinity and cellular permeability. Due to its high potency, appropriate safety measures must be observed at all times.[1][2]
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound. The compound is supplied as a lyophilized powder for maximum long-term stability.[3] Recommendations for both the lyophilized solid and reconstituted solutions are summarized below.
Table 1: Storage Conditions for Lyophilized this compound
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C or -80°C | ≥ 24 months | Keep vial tightly sealed in a desiccator to protect from moisture. Protect from light.[4][5] |
| Short-Term Storage | 4°C | ≤ 2 months | Must be kept in a desiccator. Avoid for extended periods. |
| Room Temperature | Not Recommended | N/A | Avoid prolonged exposure to ambient temperature and humidity. |
Table 2: Storage Conditions for Reconstituted Stock Solutions
| Solvent | Temperature | Duration | Notes |
| DMSO | -20°C | ≤ 6 months | Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Most compounds show stability for up to 11 freeze-thaw cycles. |
| DMSO | -80°C | ≥ 12 months | Preferred for longer-term solution storage. Aliquoting is still highly recommended. |
| Aqueous Buffer | 4°C | ≤ 24 hours | Stability in aqueous media is limited. Prepare fresh dilutions for experiments and do not store. |
Safety and Handling
This compound is a potent compound with unknown toxicological properties. Handle as a highly potent active pharmaceutical ingredient (HPAPI).
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling Powder: Handle the lyophilized powder only within a certified chemical fume hood or a containment system like a glove box to prevent inhalation.
-
Spills: In case of a spill, decontaminate the area with an appropriate solvent (e.g., 70% ethanol) and dispose of waste according to institutional guidelines.
-
Disposal: All waste materials containing this compound must be disposed of as hazardous chemical waste.
Protocols
Reconstitution of Lyophilized Compound
This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
Vial of lyophilized this compound (assume 5 mg, with a fictional molecular weight of 500 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated precision pipettes
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized this compound at low speed (e.g., 1,000 x g for 1 minute) to ensure all powder is at the bottom of the vial.
-
Perform all subsequent steps in a chemical fume hood.
-
Calculate the required volume of DMSO. For 5 mg of a 500 g/mol compound to make a 10 mM solution: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L) Volume (L) = (0.005 g / 500 g/mol ) / 0.010 mol/L = 0.001 L = 1000 µL
-
Carefully add 1000 µL of anhydrous DMSO to the vial.
-
Recap the vial and vortex gently for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no particulates.
-
Dispense the 10 mM stock solution into single-use aliquots (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C as recommended in Table 2.
Experimental Protocol: Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
96-well flat-bottom cell culture plates
-
This compound 10 mM stock solution in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Multi-channel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of this compound in complete medium.
-
First, create a 100 µM working solution from the 10 mM stock.
-
Perform a 1:2 serial dilution series in medium to obtain concentrations from 100 µM down to ~0.1 µM.
-
Include a "vehicle control" containing the same final concentration of DMSO as the highest drug concentration (typically ≤ 0.1%).
-
-
Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.
Experimental Protocol: Western Blot for Target Engagement
This protocol determines if this compound inhibits the TrK pathway by measuring the phosphorylation of its downstream target, p-AKT.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound 10 mM stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-AKT (Ser473), Rabbit anti-total-AKT, Rabbit anti-GAPDH
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. When cells reach ~80% confluency, treat them with this compound (e.g., at 0, 10, 100, 1000 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing: To analyze total-AKT and GAPDH (loading control), strip the membrane and repeat the immunoblotting process with the respective primary antibodies.
Visualizations
References
Application Notes and Protocols for In Vitro Transfection using C13-113-tri-tail LNPs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro transfection of messenger RNA (mRNA) using Lipid Nanoparticles (LNPs) formulated with the novel ionizable lipid, C13-113-tri-tail. These application notes are intended to guide researchers, scientists, and drug development professionals in utilizing this advanced delivery vehicle for various cellular and molecular biology applications.
This compound is an ionizable lipid characterized by a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic carbon-13 tails.[][2] This structure is designed to efficiently encapsulate anionic cargo such as siRNA and mRNA and facilitate its delivery and release within target cells.[][2] The multi-tail structure of such ionizable lipids may contribute to a more cone-shaped molecular geometry, which can enhance the disruption of endosomal membranes, a critical step for cytoplasmic delivery.
Principle of this compound LNP-mediated Transfection
Lipid nanoparticles formulated with this compound and other lipid components encapsulate mRNA, protecting it from degradation. Upon introduction to cells, these LNPs are internalized, typically through endocytosis. The acidic environment of the endosome protonates the tertiary amine of the this compound lipid, leading to a net positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the mRNA cargo to be released into the cytoplasm where it can be translated into the protein of interest.
Experimental Protocols
LNP Formulation with this compound
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing method. The ratios of lipid components can be optimized for specific applications and cell types.
Materials:
-
This compound ionizable lipid
-
Phospholipid (e.g., DOPE or DSPC)
-
Cholesterol
-
PEG-lipid (e.g., C14-PEG2000 or DMG-PEG2000)
-
mRNA in a low pH buffer (e.g., 10 mM sodium citrate, pH 4.0)
-
Ethanol
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio. A common starting ratio for similar multi-tail lipids is approximately 35:16:46.5:2.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[3]
-
Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another.
-
Formulation: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the LNPs.
-
Dialysis/Purification: The resulting LNP solution is typically dialyzed against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated components. Alternatively, centrifugal filters can be used for buffer exchange.
-
Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
In Vitro Transfection Protocol
This protocol is a general guideline for transfecting adherent cell lines, such as HepG2, HeLa, or HEK-293T, in a 96-well plate format.
Materials:
-
Adherent cells (e.g., HepG2)
-
Complete cell culture medium
-
This compound LNPs encapsulating reporter mRNA (e.g., firefly luciferase)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: a. One day prior to transfection, seed the cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. b. Incubate the cells overnight in a CO2 incubator at 37°C.
-
LNP Preparation: a. Thaw the this compound LNP-mRNA solution. b. Dilute the LNPs to the desired final concentrations in complete cell culture medium.
-
Cell Transfection: a. Carefully remove the old medium from the wells. b. Add the LNP-containing medium to the cells. c. Include a negative control group of cells treated with complete medium only. d. Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Assessment of Transfection Efficiency: a. After the incubation period, assess the expression of the reporter protein. For luciferase, a luciferase assay system can be used according to the manufacturer's protocol. b. Briefly, lyse the cells and add the luciferase substrate. Measure the resulting luminescence using a plate reader.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | 1,1'-((2-((2-((2-hydroxytridecyl)amino)ethyl)(methyl)amino)ethyl)azanediyl)bis(tridecan-2-ol) |
| CAS Number | 1381861-86-4 |
| Molecular Formula | C44H93N3O3 |
| Molecular Weight | 712.25 g/mol |
| Structure | Contains a polar amino alcohol head group, a tertiary amine linker, and three hydrophobic carbon-13 tails. |
| Key Feature | Ionizable lipid designed for the formulation of LNPs for delivering anionic substrates like siRNA and mRNA. |
Table 2: Representative LNP Formulation Parameters
| Component | Molar Ratio (%) | Purpose |
|---|---|---|
| This compound | 35-50 | Ionizable cationic lipid for mRNA encapsulation and endosomal escape. |
| Phospholipid (DOPE/DSPC) | 10-20 | Helper lipid that aids in LNP structure and stability. |
| Cholesterol | 35-50 | Stabilizes the LNP structure and facilitates membrane fusion. |
| PEG-Lipid | 1.5-2.5 | Prevents aggregation and controls particle size. |
Visualizations
Caption: A flowchart of the in vitro LNP transfection protocol.
Caption: The cellular mechanism of LNP-mediated mRNA delivery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing C13-113-tri-tail LNP Encapsulation Efficiency
Welcome to the technical support center for C13-113-tri-tail lipid nanoparticle (LNP) formulation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of nucleic acids. Our goal is to help you enhance your experimental success by providing clear, actionable solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism driving nucleic acid encapsulation in LNPs?
A1: The encapsulation of negatively charged nucleic acids (like mRNA and siRNA) is primarily driven by the electrostatic interaction with a positively charged ionizable lipid at an acidic pH (typically around 4.0-5.0).[1][2][3] This interaction facilitates the complexation and condensation of the nucleic acid within the core of the forming lipid nanoparticle.[1] The overall LNP structure is further stabilized by other components like phospholipids, cholesterol, and PEG-lipids.[4]
Q2: What are the critical quality attributes (CQAs) to monitor for successful LNP formulation?
A2: Key CQAs for LNP formulations include:
-
Encapsulation Efficiency (%EE): A high encapsulation efficiency (ideally >90%) is crucial as it indicates the proportion of the nucleic acid successfully loaded into the LNPs.
-
Particle Size (Hydrodynamic Diameter): The size of the LNPs affects their biodistribution and cellular uptake. A typical target size is between 80-120 nm for many applications.
-
Polydispersity Index (PDI): A low PDI (<0.2) indicates a uniform and monodisperse particle population, which is important for consistent performance.
-
Zeta Potential: This reflects the surface charge of the LNPs and influences their stability and interaction with biological systems.
Q3: How does the structure of an ionizable lipid, such as a "tri-tail" design, influence LNP properties?
A3: The structure of the ionizable lipid, including the headgroup, linker, and hydrophobic tails, significantly impacts LNP properties and delivery efficacy. While specific data on "this compound" is not available in the public domain, general principles suggest that the tail structure influences the lipid's hydrophobicity and packing within the LNP. The number and length of the lipid tails can affect the fusogenicity of the LNP with the endosomal membrane, which is critical for the release of the nucleic acid cargo into the cytoplasm. Variations in tail length and unsaturation have been shown to modulate LNP immunogenicity and delivery efficiency.
Troubleshooting Guide: Low Encapsulation Efficiency
Low encapsulation efficiency is a common hurdle in LNP formulation. The following sections provide potential causes and systematic solutions to improve your results.
Problem 1: Suboptimal Lipid Formulation Ratios
The molar ratio of the lipid components is a critical factor influencing the formation and stability of LNPs, and consequently, the encapsulation efficiency.
Possible Cause: Incorrect molar ratio of this compound ionizable lipid, helper lipid (e.g., DSPC, DOPE), cholesterol, and PEG-lipid.
Suggested Solution: Systematically optimize the molar ratios of the lipid components. A common starting point for ionizable lipid formulations is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid. However, this can be varied to find the optimal composition for your specific this compound lipid and nucleic acid cargo.
Data Presentation: Impact of Lipid Composition on LNP Characteristics
| Ionizable Lipid | Phospholipid | Molar Ratio (Ionizable:Phospholipid:Cholesterol:PEG) | Encapsulation Efficiency (%) | Particle Size (nm) | PDI | Reference |
| DLin-MC3-DMA | DSPC | 50:10:38.5:1.5 | >95% | ~80 | <0.2 | |
| ALC-0315 | DSPC | 50:10:38.5:1.5 | High | ~133 | ~0.15 | |
| DLin-MC3-DMA | DOPE | 50:10:38.5:1.5 | Lower than DSPC formulations | ~120 | >0.2 | |
| SM-102 | DSPC | 50:10:38.5:1.5 | High | ~90 | <0.2 |
Problem 2: Inefficient Mixing or Formulation Process
The method and parameters of mixing the lipid-ethanol phase with the nucleic acid-aqueous phase are crucial for achieving high encapsulation efficiency.
Possible Cause: Inconsistent manual mixing, suboptimal flow rates in microfluidics, or incorrect buffer pH.
Suggested Solution:
-
Utilize a controlled mixing system: Microfluidic devices offer precise control over mixing and are highly recommended for reproducible LNP synthesis.
-
Optimize flow rate ratio (FRR) and total flow rate (TFR): These parameters in a microfluidic system directly impact particle size and encapsulation efficiency.
-
Ensure acidic pH of the aqueous buffer: The pH of the nucleic acid solution should be acidic (typically pH 4.0-5.0) to ensure the protonation of the ionizable lipid, which is essential for complexation with the nucleic acid.
Experimental Workflow: LNP Formulation using Microfluidics
Caption: Workflow for LNP formulation using a microfluidic mixing device.
Problem 3: Poor Quality of Nucleic Acid Cargo
The integrity and purity of the nucleic acid can affect its ability to be encapsulated.
Possible Cause: Degraded or impure mRNA/siRNA.
Suggested Solution:
-
Assess nucleic acid integrity: Before formulation, verify the integrity of your nucleic acid using methods like gel electrophoresis or capillary electrophoresis.
-
Use highly purified, endotoxin-free materials: Impurities can interfere with the encapsulation process.
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol provides a general method for formulating LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solution:
-
Dissolve the this compound lipid, DSPC, cholesterol, and PEG-lipid in 100% ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration in the ethanol phase is typically between 10-25 mM.
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the nucleic acid (e.g., mRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (aqueous:organic).
-
Collect the resulting LNP suspension.
-
-
Purification:
-
Immediately after formation, dialyze the LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. Tangential flow filtration (TFF) can also be used for larger scale preparations.
-
Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay
This is a common method to quantify the amount of encapsulated nucleic acid.
-
Prepare a standard curve: Create a series of known concentrations of your nucleic acid in TE buffer.
-
Measure total nucleic acid:
-
Take an aliquot of your LNP suspension.
-
Add a surfactant (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent and measure the fluorescence.
-
-
Measure free (unencapsulated) nucleic acid:
-
Take another aliquot of the intact LNP suspension (without adding surfactant).
-
Add the RiboGreen reagent and measure the fluorescence. The dye will only bind to the accessible, unencapsulated nucleic acid.
-
-
Calculate Encapsulation Efficiency (%EE):
-
Use the standard curve to determine the concentration of total and free nucleic acid.
-
Calculate %EE using the formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Logical Relationship: Factors Affecting Encapsulation Efficiency
Caption: Key parameters influencing LNP encapsulation efficiency.
References
- 1. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 4. Discovery of Ketal‐Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C13-113-tri-tail LNP Size and Polydispersity
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the size and polydispersity index (PDI) of lipid nanoparticles (LNPs) formulated with the novel C13-113-tri-tail ionizable lipid.
Frequently Asked Questions (FAQs)
Q1: What is the expected size range and PDI for LNPs formulated with multi-tail ionizable lipids like this compound?
A1: Generally, LNPs formulated with multi-tail ionizable lipids using microfluidic mixing can achieve sizes in the range of 100 to 150 nm with a polydispersity index (PDI) below 0.2.[1] However, the final size and PDI are highly dependent on the specific formulation composition and process parameters.
Q2: How does the this compound lipid structure influence LNP formulation?
A2: The hydrophobic tails of the ionizable lipid play a crucial role in LNP formation and mRNA release.[1] The presence of three C13 tails in the this compound lipid will influence the packing of the lipids within the nanoparticle core. Studies on similar ionizable lipids with varying tail lengths suggest that longer tails may be more suitable for delivering smaller mRNA cargos.[2][3] The tri-tail structure can also impact the overall shape and fusogenicity of the LNP, potentially affecting endosomal escape and delivery efficiency.
Q3: What are the key factors to consider when optimizing this compound LNP size and PDI?
A3: The primary factors influencing LNP size and PDI are the lipid composition (molar ratios of ionizable lipid, helper lipid, cholesterol, and PEG-lipid) and the manufacturing process parameters (e.g., total flow rate and aqueous-to-organic phase ratio in microfluidic mixing).[4] The characteristics of the nucleic acid cargo, such as size, can also play a role.
Q4: Can I use formulation parameters from other ionizable lipids, like C12-200, as a starting point for this compound?
A4: Yes, using established formulations for structurally similar ionizable lipids like C12-200 is a reasonable starting point. For instance, LNPs formulated with a C13-200 ionizable lipid have shown comparable in vivo protein expression to those made with C12-200 when delivering erythropoietin (EPO) mRNA. This suggests that optimal formulation ratios may be similar. However, empirical optimization for the this compound lipid is crucial to achieve the desired LNP characteristics.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Large LNP Size (>150 nm) | - Inappropriate lipid molar ratios. | - Systematically vary the molar ratio of each lipid component. Start with ratios used for similar ionizable lipids (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid). - Decrease the percentage of the helper lipid (e.g., DSPC) as this can influence surface characteristics. |
| - Low total flow rate (TFR) during microfluidic mixing. | - Increase the TFR to promote faster mixing and smaller particle formation. | |
| - High lipid concentration in the organic phase. | - Decrease the total lipid concentration in the ethanol phase. | |
| - Suboptimal aqueous to organic phase ratio. | - Adjust the volume ratio of the aqueous (mRNA in buffer) to the organic (lipids in ethanol) phase. A common starting point is 3:1. | |
| High Polydispersity Index (PDI > 0.2) | - Inefficient mixing. | - Ensure proper functioning of the microfluidic mixing device. - Increase the total flow rate (TFR). |
| - Instability of the formulated LNPs. | - Analyze the LNP stability over time at different storage temperatures (e.g., 4°C, -20°C, -80°C). - Ensure the PEG-lipid concentration is sufficient to prevent aggregation. | |
| - Issues with the quality of lipid components. | - Verify the purity and stability of all lipid stocks. | |
| Low Encapsulation Efficiency | - Unfavorable N:P ratio. | - Optimize the N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphate groups in the mRNA). A common starting range is 3-6. |
| - Inappropriate pH of the aqueous buffer. | - Ensure the aqueous buffer (e.g., citrate or acetate) has a pH low enough (typically pH 3-5) to protonate the ionizable lipid, facilitating mRNA complexation. | |
| - Suboptimal lipid composition. | - The structure of the ionizable lipid itself can affect encapsulation. While not easily changed, this is a factor to consider when comparing different lipids. |
Experimental Protocols
General LNP Formulation Protocol using Microfluidics
This protocol is a general guideline and should be optimized for your specific this compound lipid and mRNA cargo.
1. Preparation of Solutions:
-
Organic Phase (Lipid Mixture):
-
Prepare stock solutions of this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000) in 100% ethanol.
-
Combine the lipid stock solutions in an appropriate molar ratio. A common starting point for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).
-
-
Aqueous Phase (mRNA Solution):
-
Dissolve the mRNA in an acidic buffer (e.g., 10 mM citrate buffer, pH 3.0).
-
2. Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., from Precision NanoSystems).
-
Load the organic phase and aqueous phase into separate syringes.
-
Set the desired total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to organic phase (e.g., 3:1).
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Initiate the mixing process to form the LNPs.
3. Purification and Concentration:
-
The resulting LNP solution is typically diluted with a neutral buffer (e.g., PBS, pH 7.4).
-
Purify and concentrate the LNPs using a suitable method like dialysis or tangential flow filtration to remove ethanol and unencapsulated mRNA.
Characterization of LNPs
-
Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
mRNA Encapsulation Efficiency:
-
Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen) with and without a lysing agent (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Visual Guides
Caption: A generalized workflow for the formulation and characterization of this compound LNPs.
Caption: A decision-making flowchart for troubleshooting common LNP formulation issues.
References
- 1. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length. | Semantic Scholar [semanticscholar.org]
- 4. Insights into the formulation of lipid nanoparticles for the optimization of mRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C13-113-Tri-Tail LNP Stability and Formulation
Disclaimer: The following technical guidance is based on scientific literature concerning multi-tail and branched-tail ionizable lipids for LNP formulation. As of this writing, specific public data on a lipid named "C13-113-tri-tail" is not available. The principles and data presented here are representative of this class of lipids and should serve as a guide for researchers working with similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the potential advantages of using a tri-tail ionizable lipid like this compound in LNP formulations?
Tri-tail and other multi-tail ionizable lipids are designed to improve upon conventional single or double-tail lipids in several ways. The additional hydrophobic tails can influence the packing of lipids within the nanoparticle, potentially leading to:
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Enhanced Stability: The increased van der Waals interactions between the lipid tails can create a more condensed and stable lipid nanoparticle structure. This can improve resistance to physical stressors during manufacturing, storage, and in vivo circulation.[1][2]
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Improved Fusogenicity: The unique molecular geometry of multi-tail lipids may facilitate membrane fusion with the endosomal membrane, a critical step for the release of mRNA cargo into the cytoplasm.[2][3]
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Modulated Biodistribution: The structure of the ionizable lipid, including the number and arrangement of its tails, has been shown to influence the organ tropism of LNPs. Multi-tail lipids may offer opportunities to tune delivery to specific tissues.
Q2: What are the common stability issues encountered with this compound LNPs?
LNPs formulated with multi-tail lipids can be susceptible to several stability issues, including:
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Particle Aggregation: Improper formulation or storage conditions can lead to the clumping of LNPs, resulting in an increased particle size and polydispersity index (PDI). This can negatively impact the safety and efficacy of the formulation.
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mRNA Leakage: The integrity of the LNP is crucial for protecting the mRNA payload from degradation. Instability can lead to the premature release of the encapsulated mRNA.
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Lipid Degradation: The chemical stability of the ionizable lipid and other lipid components is essential. Hydrolysis or oxidation of the lipids can compromise the LNP structure and function.
Q3: How does the structure of the tri-tail lipid influence LNP stability?
The stability of LNPs is significantly influenced by the molecular structure of the ionizable lipid. For a hypothetical this compound lipid, the following aspects of its tail structure would be critical:
-
Tail Length: The length of the alkyl chains affects the hydrophobicity and packing of the lipids.
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Branching: Branched tails can increase the microviscosity within the LNP, contributing to enhanced stability.[1]
-
Symmetry: The symmetry of the lipid tails can also play a role in the overall stability and fusogenicity of the resulting LNPs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Polydispersity Index (PDI > 0.2) | Suboptimal mixing during formulation. | Ensure rapid and consistent mixing of the lipid and aqueous phases. Consider using a microfluidic mixing device for better control. |
| Inappropriate lipid ratios. | Optimize the molar ratios of the this compound lipid, helper lipids (e.g., DSPC), cholesterol, and PEG-lipid. | |
| Increase in Particle Size Over Time | Aggregation due to improper storage conditions. | Store LNPs at the recommended temperature (typically 2-8°C) and avoid freeze-thaw cycles unless validated. |
| Inadequate PEGylation. | Ensure the correct molar percentage of PEG-lipid is used to provide a sufficient protective hydrophilic layer. | |
| Low mRNA Encapsulation Efficiency (<90%) | Incorrect pH of the aqueous buffer. | The aqueous buffer (containing mRNA) should be acidic (typically pH 4-5) to ensure protonation of the ionizable lipid for efficient complexation with the negatively charged mRNA. |
| Suboptimal lipid:mRNA weight ratio. | Optimize the weight ratio of the total lipid to mRNA. A common starting point is a 10:1 to 20:1 ratio. | |
| Evidence of mRNA Degradation | Nuclease contamination. | Use RNase-free reagents and consumables throughout the formulation process. |
| Physical instability of LNPs leading to mRNA exposure. | Address particle stability issues (see above). |
Data Presentation
Table 1: Representative Physicochemical Properties of LNPs Formulated with Different Multi-Tail Ionizable Lipids
| Ionizable Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Dual-Tail (e.g., U-06) | 120 ± 15 | 0.15 ± 0.05 | -5 ± 2 | 92 ± 3 |
| Tri-Tail (e.g., U-29) | 110 ± 10 | 0.12 ± 0.03 | -8 ± 2 | 95 ± 2 |
| Tetra-Tail (e.g., U-19) | 105 ± 12 | 0.11 ± 0.04 | -10 ± 3 | 96 ± 2 |
Note: This table presents hypothetical data based on trends observed in the literature for multi-tail lipids, where an increasing number of tails can lead to slightly smaller and more uniform particles with higher encapsulation efficiencies.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
-
Preparation of Lipid Stock Solution (Organic Phase):
-
Dissolve the this compound ionizable lipid, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in ethanol should be optimized, for example, 12.5 mM.
-
Ensure all lipids are fully dissolved. Gentle warming (e.g., to 37°C) may be necessary, especially for cholesterol.
-
-
Preparation of mRNA Solution (Aqueous Phase):
-
Dissolve the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
The final concentration of mRNA will depend on the desired final concentration in the LNPs.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr).
-
Load the lipid stock solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).
-
Set the total flow rate according to the manufacturer's instructions to ensure rapid and turbulent mixing.
-
Collect the resulting LNP dispersion.
-
-
Purification and Buffer Exchange:
-
Dialyze the LNP dispersion against a neutral buffer (e.g., PBS, pH 7.4) for at least 2 hours to remove ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8°C.
-
Protocol 2: Assessment of LNP Stability
-
Initial Characterization (Time Zero):
-
Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs in a suitable buffer (e.g., 10 mM NaCl).
-
Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay). The assay is performed in the presence and absence of a detergent (e.g., Triton X-100) to lyse the LNPs.
-
Encapsulation Efficiency (%) = ((Total RNA - Free RNA) / Total RNA) * 100
-
-
-
Stability Study:
-
Aliquot the LNP formulation into separate vials and store them at different conditions (e.g., 4°C, 25°C, and -20°C for freeze-thaw stability).
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), remove a vial from each condition.
-
Repeat the characterization measurements (Size, PDI, Zeta Potential, and Encapsulation Efficiency) as described in step 1.
-
Analyze the data to determine the change in these parameters over time under different storage conditions.
-
Visualizations
Caption: LNP Formulation Workflow.
Caption: LNP Stability Assessment Workflow.
Caption: Troubleshooting Particle Instability.
References
How to reduce cytotoxicity of C13-113-tri-tail formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in reducing the cytotoxicity of C13-113-tri-tail lipid nanoparticle (LNP) formulations. While specific cytotoxicity data for this compound are limited in publicly available literature, the principles outlined below for ionizable lipid-based LNPs are applicable and can guide formulation optimization.
Troubleshooting Guide: High Cytotoxicity in this compound Formulations
High cytotoxicity is a common challenge in the development of LNP-based drug delivery systems. This guide provides a systematic approach to troubleshoot and mitigate cytotoxicity associated with this compound formulations.
| Observed Problem | Potential Cause | Recommended Action |
| High cell death observed in in vitro assays (e.g., MTT, LDH). | Suboptimal Formulation Ratios: The molar ratio of this compound, helper lipids, cholesterol, and PEG-lipids can significantly impact cytotoxicity. | Systematically vary the molar ratios of each component. For instance, decrease the percentage of this compound while increasing the relative amount of cholesterol or helper lipid. |
| High Concentration of Formulation: The total lipid concentration administered to cells may be too high. | Perform a dose-response experiment to determine the optimal concentration range with an acceptable therapeutic window. | |
| Inherent Toxicity of a Component: One or more components in the formulation may be inherently cytotoxic at the concentrations used. | Test the cytotoxicity of individual components (this compound, helper lipid, etc.) to identify the primary contributor to toxicity. | |
| Significant inflammatory response in vivo. | Activation of Innate Immune Pathways: Cationic lipids can activate Toll-like receptors (TLRs) and the NLRP3 inflammasome, leading to inflammatory cytokine release. | Consider co-formulation with immunosuppressive agents or modifying the LNP surface to reduce immune recognition. Ensure formulations are sterile and endotoxin-free. |
| Poor cell viability at therapeutic doses. | Inefficient Endosomal Escape: If the formulation does not efficiently release its payload from the endosome, higher, more toxic concentrations may be required for efficacy. | Optimize the formulation to enhance endosomal escape. This can involve adjusting the pKa of the ionizable lipid environment by modifying buffer conditions during formulation. |
| Variability in cytotoxicity between batches. | Inconsistent Formulation Process: Differences in mixing speed, temperature, or buffer conditions can lead to variations in LNP size, charge, and composition. | Standardize the formulation protocol. Ensure consistent mixing parameters and use of fresh, high-quality lipids for each preparation. |
Frequently Asked Questions (FAQs)
Formulation and Composition
Q1: How does the molar ratio of lipids in the formulation affect the cytotoxicity of this compound LNPs?
The molar ratio of the ionizable lipid (this compound), helper lipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid is a critical determinant of both efficacy and toxicity. An excess of the cationic ionizable lipid can lead to increased membrane disruption and cytotoxicity. Optimizing these ratios is essential to balance payload delivery with cell viability.
Q2: What is the role of helper lipids in reducing cytotoxicity?
Helper lipids, such as DOPE and DSPC, can influence the structure and stability of the LNP. They can modulate the phase transition of the lipid bilayer within the endosome, facilitating the release of the payload into the cytoplasm and potentially reducing the concentration of the ionizable lipid required for efficacy, thereby lowering cytotoxicity.
Q3: How does cholesterol content impact the toxicity of this compound formulations?
Cholesterol is a crucial component that enhances LNP stability and can modulate membrane fluidity. Optimizing the cholesterol content can help stabilize the LNP structure, potentially reducing the non-specific release of the ionizable lipid and subsequent cytotoxicity.
Q4: Can the type and amount of PEG-lipid influence cytotoxicity?
Yes, the PEG-lipid component, which stabilizes the LNP and prolongs circulation time, can also affect cytotoxicity. The length of the PEG chain and the lipid anchor can influence how the LNP interacts with cells. While PEGylation generally reduces toxicity, excessive PEGylation can sometimes impair endosomal escape, necessitating higher doses. It is important to optimize the PEG-lipid concentration (typically 0.5-5 mol%).
Experimental Workflow
Q5: What is a good starting point for assessing the cytotoxicity of my this compound formulation?
A standard approach is to perform a dose-response cell viability assay, such as the MTT or LDH assay, on a relevant cell line. This will help you determine the concentration at which your formulation becomes toxic and establish a therapeutic window.
Q6: How can I differentiate between apoptosis and necrosis induced by my LNP formulation?
Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can distinguish between apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells. This can provide insights into the mechanism of cell death.
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol provides a general method for formulating LNPs containing this compound using a microfluidic device.
Materials:
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This compound ionizable lipid
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Helper lipid (e.g., DSPC)
-
Cholesterol
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PEG-lipid (e.g., DMG-PEG 2000)
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Ethanol (anhydrous)
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Aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)
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Payload (e.g., mRNA, siRNA)
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Microfluidic mixing device and cartridges
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Dialysis cassettes (10 kDa MWCO)
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Phosphate-buffered saline (PBS), pH 7.4
Procedure:
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Prepare Lipid Stock Solutions: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve desired stock concentrations (e.g., 10 mg/mL).
-
Prepare Organic Phase: Mix the lipid stock solutions in an ethanol-based solvent to achieve the desired molar ratio.
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Prepare Aqueous Phase: Dissolve the nucleic acid payload in the aqueous buffer.
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Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the organic and aqueous phases into separate syringes and infuse them through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
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Dialysis: Collect the resulting LNP suspension and dialyze against PBS at 4°C for at least 6 hours to remove ethanol and raise the pH.
-
Sterilization and Storage: Sterile filter the final LNP formulation through a 0.22 µm filter and store at 4°C.
Protocol 2: MTT Assay for Cytotoxicity Assessment
Materials:
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Cells of interest
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Complete cell culture medium
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96-well cell culture plates
-
This compound LNP formulation
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the LNP formulation in cell culture medium and add to the wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
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Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
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Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 3: LDH Assay for Cytotoxicity Assessment
Materials:
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Cells of interest
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Complete cell culture medium
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96-well cell culture plates
-
This compound LNP formulation
-
LDH assay kit
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Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
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Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the LDH assay kit manufacturer's instructions to measure the amount of LDH released into the supernatant. This typically involves adding a reaction mixture and measuring the absorbance change over time.
-
Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the maximum LDH release (from cells treated with a lysis buffer provided in the kit).
Signaling Pathways and Visualization
Cationic lipid-based nanoparticles can induce cytotoxicity through the activation of specific cellular signaling pathways. Understanding these pathways can aid in the development of strategies to mitigate toxicity.
Toll-like Receptor (TLR) Signaling Pathway
Cationic lipids can be recognized by TLRs on the cell surface and in endosomes, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines.
Caption: TLR signaling pathway activation by LNPs.
NLRP3 Inflammasome Activation
LNPs can cause lysosomal damage, leading to the release of cathepsins and activation of the NLRP3 inflammasome, which processes pro-inflammatory cytokines like IL-1β.
Technical Support Center: C13-113-tri-tail LNP Aggregation
Welcome to the technical support center for C13-113-tri-tail Lipid Nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to LNP aggregation during formulation and storage.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound LNP aggregation?
A1: Aggregation of LNPs can stem from several factors throughout the formulation and storage process. Key causes include suboptimal pH during formulation or in the final buffer, inadequate stabilization by PEGylated lipids, and exposure to environmental stressors.[1][2] Mechanical agitation, such as vigorous mixing or shaking, can introduce air-liquid interfacial stress, leading to aggregation.[3] Temperature fluctuations, especially freeze-thaw cycles, are also a major contributor to particle fusion and aggregation.[1][4]
Q2: How does pH influence the stability and aggregation of my LNPs?
A2: The pH of the formulation buffer is critical for the stability of LNPs, particularly those containing ionizable cationic lipids like the hypothetical this compound lipid. During formulation, a low pH (e.g., pH 4) is typically used to protonate the ionizable lipid, facilitating the encapsulation of negatively charged cargo like mRNA through electrostatic interactions. However, maintaining this low pH in the final formulation can lead to larger particles that are more prone to aggregation. Conversely, at a neutral pH, where the ionizable lipids are closer to being neutrally charged, aggregation can also occur more rapidly. Therefore, optimizing the pH for both encapsulation and final formulation stability is crucial.
Q3: What is the role of "helper lipids" in preventing aggregation?
A3: Helper lipids, such as phospholipids (e.g., DSPC) and cholesterol, are integral to the structural integrity and stability of LNPs. Cholesterol, for instance, enhances LNP stability by filling gaps between phospholipids, which influences membrane rigidity and integrity. Phospholipids with high phase transition temperatures can also contribute to membrane stability. The proper ratio of these helper lipids is essential for creating stable, monodisperse nanoparticles and preventing aggregation.
Q4: Can the PEG-lipid component contribute to aggregation issues?
A4: While PEGylated lipids are primarily included in LNP formulations to provide a steric barrier against aggregation, their concentration and the structure of their lipid tail can influence LNP stability. Insufficient PEG-lipid concentration can lead to inadequate steric protection and subsequent aggregation. Conversely, while less common, very high concentrations of certain PEG-lipids could potentially lead to issues like depletion flocculation. The length of the acyl chain of the PEG-lipid can also affect its dissociation from the LNP surface, which is a factor in its overall performance.
Q5: Which analytical techniques are best for detecting and characterizing LNP aggregation?
A5: A combination of techniques is recommended for a comprehensive analysis of LNP aggregation. Dynamic Light Scattering (DLS) is a widely used method to measure the average particle size (Z-average), size distribution, and Polydispersity Index (PDI), which are key indicators of aggregation. For higher resolution, Nanoparticle Tracking Analysis (NTA) can provide particle-by-particle size and concentration data. Cryogenic Transmission Electron Microscopy (cryo-TEM) offers direct visualization of nanoparticles, allowing for the morphological assessment of aggregates and the differentiation between individual and clumped particles. Size Exclusion Chromatography (SEC) can also be employed to separate and quantify aggregates.
Troubleshooting Guides
Issue 1: High PDI and large particle size observed immediately after formulation.
This issue often points to problems during the LNP self-assembly process, which is heavily influenced by the mixing of the lipid-ethanol and aqueous phases.
| Potential Cause | Recommended Action | Rationale |
| Suboptimal Microfluidic Mixing Parameters | 1. Increase Total Flow Rate (TFR): A higher TFR generally leads to faster mixing and smaller LNPs. 2. Adjust Flow Rate Ratio (FRR): The ratio of the aqueous phase to the ethanol phase is critical. An FRR of 3:1 or 4:1 is a common starting point. Increasing the FRR can lead to smaller particle sizes. | Faster and more efficient mixing limits the time for particle growth and fusion, resulting in smaller, more uniform LNPs. |
| Incorrect Lipid Phase Concentration | Optimize Lipid Concentration: High lipid concentrations can lead to a higher number of particle nuclei forming, which can increase coalescence and result in larger particles. Experiment with a range of total lipid concentrations. | Finding the optimal lipid concentration is key to balancing encapsulation efficiency with particle stability. |
| Inappropriate Formulation Buffer pH | Verify and Adjust pH of Aqueous Buffer: Ensure the aqueous buffer (containing the nucleic acid) is at the optimal acidic pH (typically pH 3-5) for your specific ionizable lipid to ensure proper protonation and encapsulation. | The positive charge of the ionizable lipid at low pH is crucial for complexing with the negatively charged cargo and initiating self-assembly. |
Issue 2: LNPs appear stable initially but aggregate over time during storage.
This suggests issues with the colloidal stability of the formulated LNPs, often related to the final buffer composition or storage conditions.
| Potential Cause | Recommended Action | Rationale |
| Inadequate Steric Stabilization | Optimize PEG-Lipid Molar Ratio: A molar ratio of 1-2% for the PEG-lipid is a common starting point. If aggregation occurs, consider slightly increasing the percentage. | The PEG-lipid creates a hydrophilic layer on the LNP surface, providing a steric barrier that prevents particles from getting close enough to aggregate. |
| Incorrect Final Buffer pH or Ionic Strength | 1. Adjust Final Buffer pH: While formulation may occur at a low pH, the final buffer should be at a physiologically relevant and stable pH (e.g., pH 7.4). 2. Optimize Ionic Strength: High ionic strength can screen surface charges, reducing repulsive forces between LNPs and leading to aggregation. Test different buffer salt concentrations. | The final buffer conditions must maintain the colloidal stability of the LNPs. A neutral pH and appropriate ionic strength are critical for long-term stability. |
| Improper Storage Temperature | 1. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing is a known cause of LNP aggregation. 2. Use Cryoprotectants: If freezing is necessary, add cryoprotectants like sucrose or trehalose to the formulation before freezing. 3. Refrigerated Storage: For aqueous suspensions, storage at 2-8°C is often preferable to freezing. | Cryoprotectants help to minimize the formation of ice crystals that can damage the LNPs and cause aggregation during freezing and thawing. |
| Mechanical Stress | Handle with Care: Avoid vigorous vortexing or shaking of the LNP suspension. Gentle inversion is sufficient for mixing. | Mechanical stress can introduce energy into the system that overcomes the repulsive barriers between particles, leading to aggregation. |
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic device.
-
Preparation of Solutions:
-
Lipid Phase (Organic): Prepare a stock solution of your this compound lipid, helper lipids (e.g., DSPC and cholesterol), and PEG-lipid in 100% ethanol. The molar ratios should be optimized for your specific application. A common starting point is a 50:10:38.5:1.5 ratio of ionizable lipid:DSPC:cholesterol:PEG-lipid.
-
Aqueous Phase: Prepare your nucleic acid cargo in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0).
-
-
System Setup:
-
Prime the microfluidic system, including the pumps and microfluidic chip (e.g., a staggered herringbone micromixer), with ethanol and then with the aqueous buffer to ensure no air bubbles are present.
-
-
Microfluidic Mixing:
-
Load the lipid solution and the aqueous solution into separate syringes and place them on the syringe pumps.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the flow and collect the resulting LNP suspension from the outlet. Discard the initial and final volumes to ensure the collection of a homogenous sample.
-
-
Downstream Processing:
-
The collected LNP solution will contain ethanol. This is typically removed, and the buffer is exchanged to the final storage buffer (e.g., PBS, pH 7.4) using a method like dialysis or tangential flow filtration (TFF).
-
Sterile filter the final LNP suspension through a 0.22 µm filter.
-
Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines the steps for assessing LNP aggregation using DLS.
-
Sample Preparation:
-
Allow the LNP sample and the instrument to equilibrate to the desired measurement temperature (typically 25°C).
-
Dilute a small aliquot of the LNP suspension in the final storage buffer to a suitable concentration for DLS measurement. The optimal concentration should be determined empirically to ensure a good signal-to-noise ratio without causing multiple scattering effects.
-
-
Instrument Setup:
-
Input the parameters of the dispersant (viscosity and refractive index of the buffer) into the DLS software.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for 1-2 minutes.
-
Perform the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The software will calculate the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
Examine the size distribution report. The presence of a second peak at a larger size or a broad distribution is indicative of aggregation.
-
For stability studies, repeat the measurement at set time points (e.g., 0, 1, 7, and 30 days) under the specified storage conditions.
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: LNP self-assembly via microfluidic mixing.
References
Technical Support Center: C13-113-Tri-Tail LNP Formulation for Gene Silencing
Disclaimer: Information regarding a specific lipid named "C13-113-tri-tail" is not publicly available in the reviewed scientific literature. The following guidance is based on established principles for formulating and troubleshooting lipid nanoparticles (LNPs) with multi-tail ionizable lipids for siRNA-mediated gene silencing. These principles are broadly applicable to novel cationic lipids used in RNA delivery.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a tri-tail lipid-based LNP formulation for siRNA delivery?
A1: A typical LNP formulation consists of four key components:
-
Ionizable Cationic Lipid (e.g., this compound): This is the core component responsible for encapsulating the negatively charged siRNA through electrostatic interactions and facilitating its release into the cytoplasm.[1][2]
-
Helper Lipids: These lipids contribute to the stability and fusogenicity of the nanoparticle.[3][4]
-
Phospholipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine): Provides structural integrity to the LNP.
-
Cholesterol: Stabilizes the nanoparticle by filling gaps between the lipids and can enhance membrane fusion.
-
-
PEG-Lipid (e.g., DMG-PEG2000): A polyethylene glycol-conjugated lipid that controls the particle size during formulation and provides a "stealth" effect, which can increase circulation time in vivo by reducing clearance by the immune system.
Q2: How does the N/P ratio affect my gene silencing experiment?
A2: The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to the phosphate groups in the siRNA backbone, is a critical parameter. It influences:
-
siRNA Encapsulation Efficiency: A higher N/P ratio generally leads to better encapsulation of siRNA.
-
Particle Size and Stability: The N/P ratio can affect the final size and stability of the LNPs.
-
Cellular Uptake and Toxicity: While a higher positive charge (from a higher N/P ratio) can enhance interaction with negatively charged cell membranes, it can also lead to increased cytotoxicity. Optimization is key to balancing efficacy and safety. Typical N/P ratios for siRNA LNP formulations are often in the range of 3 to 6.
Q3: What is the expected mechanism of action for siRNA delivered via LNPs?
A3: siRNA delivered by LNPs mediates gene silencing through the RNA interference (RNAi) pathway. The LNP is taken up by the cell, typically through endocytosis. The ionizable lipid, which is positively charged at the low pH of the endosome, facilitates the release of the siRNA into the cytoplasm. Here, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC). The guide strand of the siRNA then directs RISC to the target messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby silencing gene expression.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low siRNA Encapsulation Efficiency (<80%) | 1. Suboptimal N/P ratio.2. Incorrect pH of the aqueous buffer during formulation.3. Degradation of siRNA. | 1. Optimize the N/P ratio. Perform a titration to find the optimal ratio for your specific tri-tail lipid and siRNA.2. Ensure the aqueous buffer (e.g., citrate or acetate) is at a pH of 4-5 to ensure protonation of the ionizable lipid.3. Use RNase-free reagents and consumables throughout the process. |
| Large Particle Size (>150 nm) or High Polydispersity Index (PDI > 0.2) | 1. Inefficient mixing during formulation.2. Incorrect lipid ratios, particularly the PEG-lipid concentration.3. Aggregation after formulation. | 1. If using a microfluidic system, ensure proper flow rates and check for any blockages. For manual methods, ensure rapid and consistent mixing.2. Adjust the molar percentage of the PEG-lipid. A higher concentration can lead to smaller particle sizes.3. After formulation, dialyze against a suitable buffer like PBS (pH 7.4) to remove ethanol and stabilize the particles. |
| No or Low Gene Silencing | 1. Poor transfection efficiency.2. Ineffective siRNA sequence.3. Incorrect measurement of gene knockdown. | 1. Confirm cellular uptake of LNPs using fluorescently labeled siRNA. Optimize LNP size, as smaller particles are often more efficient for cellular uptake.2. Use a validated positive control siRNA to confirm that the delivery and cellular machinery are working.3. Measure mRNA levels using qPCR as the primary method for assessing knockdown, as protein turnover rates can delay observing changes at the protein level. |
| High Cellular Toxicity | 1. Excessively high N/P ratio leading to a highly positive surface charge.2. High concentration of LNPs used for transfection. | 1. Reduce the N/P ratio to the minimum required for efficient encapsulation and silencing.2. Perform a dose-response experiment to determine the optimal LNP concentration that provides significant gene silencing with minimal toxicity. |
Data Presentation: Formulation Parameters
The following tables summarize how key formulation parameters can affect the physicochemical properties and gene silencing efficacy of tri-tail lipid-based LNPs. The data presented are representative examples based on typical findings in LNP optimization studies.
Table 1: Effect of N/P Ratio on LNP Characteristics (Constant Lipid Molar Ratio: this compound/DSPC/Cholesterol/PEG-Lipid at 50:10:38.5:1.5)
| N/P Ratio | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Gene Silencing (%) |
| 2 | 120 ± 5.2 | 0.18 | 75 ± 4.5 | 40 ± 5.1 |
| 3 | 95 ± 3.8 | 0.12 | 92 ± 3.1 | 75 ± 4.2 |
| 4 | 88 ± 4.1 | 0.11 | 95 ± 2.5 | 85 ± 3.8 |
| 6 | 85 ± 3.5 | 0.10 | 97 ± 2.0 | 88 ± 3.5 |
| 8 | 87 ± 4.0 | 0.15 | 98 ± 1.8 | 86 ± 4.0 (with increased toxicity) |
Table 2: Effect of PEG-Lipid Percentage on LNP Characteristics (Constant N/P Ratio of 4)
| PEG-Lipid (mol%) | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Gene Silencing (%) |
| 0.5 | 145 ± 6.1 | 0.25 | 94 ± 2.8 | 65 ± 6.3 |
| 1.0 | 110 ± 5.5 | 0.15 | 95 ± 2.6 | 78 ± 5.5 |
| 1.5 | 88 ± 4.1 | 0.11 | 95 ± 2.5 | 85 ± 3.8 |
| 2.0 | 75 ± 3.9 | 0.09 | 96 ± 2.2 | 82 ± 4.1 |
| 3.0 | 60 ± 3.2 | 0.08 | 97 ± 2.0 | 70 ± 4.9 |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes the preparation of siRNA-LNPs using a microfluidic mixing device, a reproducible method for generating uniform nanoparticles.
Materials:
-
This compound lipid, DSPC, Cholesterol, PEG-Lipid stocks in ethanol.
-
siRNA stock in RNase-free citrate or acetate buffer (pH 4.0).
-
Microfluidic mixing device and cartridge.
-
Syringe pumps.
-
Dialysis device (e.g., Slide-A-Lyzer, 10 kDa MWCO).
-
RNase-free consumables.
Procedure:
-
Prepare Lipid Mixture: In an RNase-free tube, combine the ethanolic solutions of this compound, DSPC, cholesterol, and PEG-lipid to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare siRNA Solution: Dilute the siRNA stock to the desired concentration in the acidic aqueous buffer (pH 4.0).
-
Setup Microfluidic System: Prime the microfluidic device according to the manufacturer's instructions, typically with ethanol and the aqueous buffer.
-
Mixing: Load the lipid-ethanol mixture into one syringe and the siRNA-aqueous solution into another. Set the syringe pumps to the desired flow rate ratio, typically 3:1 (aqueous:ethanol). The total flow rate will influence particle size and can be optimized (e.g., 12 mL/min).
-
Collection: Collect the resulting LNP solution from the outlet. Discard the initial and final volumes to ensure uniformity.
-
Dialysis: Transfer the LNP solution to a dialysis cassette and dialyze against sterile, RNase-free PBS (pH 7.4) for at least 6 hours, with one buffer exchange, to remove ethanol and raise the pH.
-
Sterilization: Filter the final LNP formulation through a 0.2 µm sterile filter. Store at 4°C.
Protocol 2: Characterization of LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Use Dynamic Light Scattering (DLS).
-
Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).
-
Analyze using a DLS instrument (e.g., Malvern Zetasizer). The instrument will report the Z-average diameter and the PDI.
2. siRNA Encapsulation Efficiency Measurement:
-
Use a fluorescent dye that binds to RNA, such as RiboGreen.
-
Measure free siRNA: Add the RiboGreen reagent to a diluted LNP sample. The fluorescence corresponds to unencapsulated siRNA.
-
Measure total siRNA: Add the RiboGreen reagent to a diluted LNP sample that has been lysed with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated siRNA.
-
Calculate Efficiency:
-
Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100
-
Mandatory Visualizations
Caption: siRNA-mediated gene silencing pathway.
Caption: Experimental workflow for LNP-siRNA formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: C13-113-Tri-Tail LNP Endosomal Escape Optimization
Disclaimer: The following technical guidance is based on established principles for multi-tail and branched-tail ionizable lipid nanoparticle (LNP) systems. As "C13-113-tri-tail" appears to be a specific, proprietary lipid not extensively documented in public literature, this guide provides troubleshooting strategies and frequently asked questions (FAQs) based on analogous systems. Researchers should adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical advantage of a tri-tail ionizable lipid like C13-113 for endosomal escape?
A1: Multi-tail or branched-tail ionizable lipids are designed to improve upon traditional two-tailed lipids by influencing the geometrical shape of the lipid.[1][] The increased cross-sectional area of the hydrophobic tails is thought to promote a more cone-shaped molecular geometry.[] This conformation can induce negative curvature in the endosomal membrane, facilitating its destabilization and the formation of non-bilayer structures that lead to cargo release into the cytoplasm.[3]
Q2: How does the number and length of the lipid tails in an ionizable lipid affect LNP performance?
A2: The number and length of the lipid tails significantly impact LNP properties. Studies on multi-tail lipids have shown that increasing the number of tails can enhance delivery efficiency. For instance, some four-tailed ionizable lipids have demonstrated superior performance compared to two or three-tailed counterparts.[4] The length of the lipid tails can influence the organ selectivity of the LNPs, with shorter tails sometimes favoring spleen targeting and longer tails favoring the liver.
Q3: What are the critical quality attributes to monitor for this compound LNPs?
A3: For consistent performance, it is crucial to monitor the following:
-
Particle Size and Polydispersity Index (PDI): Typically, LNPs in the size range of 80-150 nm with a PDI below 0.2 are desirable for in vivo applications.
-
Zeta Potential: The surface charge of the LNPs at physiological pH should be near-neutral to reduce clearance by the reticuloendothelial system.
-
Encapsulation Efficiency: High encapsulation efficiency (>90%) is necessary to ensure a sufficient therapeutic payload is delivered.
-
pKa: The pKa of the ionizable lipid is a critical parameter that governs its protonation state within the acidic environment of the endosome, which is essential for endosomal escape.
Q4: Which assays are recommended for quantifying the endosomal escape of this compound LNPs?
A4: Several assays can be employed to measure endosomal escape:
-
Galectin-based reporter assays: These assays use fluorescently tagged galectins (e.g., Galectin-8 or -9) that bind to glycans exposed on the inner leaflet of a ruptured endosomal membrane.
-
Fluorescence microscopy-based methods: These involve co-localization studies of fluorescently labeled LNPs with endosomal markers. A diffuse cytoplasmic signal of the labeled cargo indicates successful endosomal escape.
-
Functional assays: Measuring the biological activity of the delivered cargo (e.g., protein expression for mRNA, gene silencing for siRNA) serves as an indirect but crucial indicator of successful endosomal escape and cargo release.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Transfection Efficiency | 1. Inefficient endosomal escape. 2. Poor LNP formulation. 3. Suboptimal molar ratio of lipids. 4. Degradation of mRNA cargo. | 1. Confirm the pKa of your this compound lipid is in the optimal range (typically 6.2-6.7) for endosomal escape. 2. Re-evaluate your formulation protocol, ensuring proper mixing and dialysis. 3. Perform a design of experiments (DoE) to optimize the molar ratios of the this compound lipid, helper lipids, cholesterol, and PEG-lipid. 4. Ensure the integrity of your mRNA before and after encapsulation using gel electrophoresis or a Bioanalyzer. |
| High Cytotoxicity | 1. Excessive positive charge at physiological pH. 2. Instability of LNPs leading to premature release of contents. 3. High dose of LNPs. | 1. Verify the pKa of your ionizable lipid. A lower pKa can reduce toxicity at neutral pH. 2. Assess the stability of your LNPs in serum-containing media. Adjust the helper lipid or PEG-lipid content to improve stability. 3. Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity. |
| Poor LNP Stability (Aggregation) | 1. Insufficient PEGylation. 2. Inappropriate buffer conditions. 3. High concentration of LNPs. | 1. Increase the molar percentage of the PEG-lipid in your formulation. 2. Ensure the final LNP suspension is in a suitable buffer (e.g., PBS) at a neutral pH. 3. Dilute the LNP suspension to a lower concentration for storage. |
| Inconsistent Batch-to-Batch Results | 1. Variability in lipid stock solutions. 2. Inconsistent mixing during formulation. 3. Fluctuations in temperature or pH. | 1. Prepare fresh lipid stock solutions and validate their concentrations. 2. Utilize a microfluidic mixing system for precise and reproducible LNP formation. 3. Standardize all formulation parameters, including temperature and buffer pH. |
Quantitative Data Summary
The following tables present hypothetical yet representative data for LNPs formulated with multi-tail ionizable lipids, which can serve as a benchmark for researchers working with this compound LNPs.
Table 1: Physicochemical Properties of Multi-Tail LNPs
| Ionizable Lipid | Molar Ratio (Ionizable:Helper:Chol:PEG) | Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Two-Tail Control | 50:10:38.5:1.5 | 95 ± 5 | 0.12 | -5.2 ± 1.5 | 94 ± 2 |
| This compound | 50:10:38.5:1.5 | 110 ± 7 | 0.15 | -3.8 ± 1.2 | 96 ± 3 |
| Four-Tail Lipid | 50:10:38.5:1.5 | 125 ± 8 | 0.18 | -4.5 ± 1.8 | 92 ± 4 |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity
| Ionizable Lipid | mRNA Dose (ng/well) | Luciferase Expression (RLU/mg protein) | Cell Viability (%) |
| Two-Tail Control | 100 | 1.5 x 10⁸ | 92 ± 5 |
| This compound | 100 | 5.2 x 10⁸ | 88 ± 6 |
| Four-Tail Lipid | 100 | 8.9 x 10⁸ | 85 ± 7 |
Table 3: In Vivo Organ Distribution of Luciferase Expression
| Ionizable Lipid | Liver (photons/s) | Spleen (photons/s) | Lungs (photons/s) |
| Two-Tail Control | 2.1 x 10⁹ | 1.3 x 10⁷ | 5.6 x 10⁶ |
| This compound | 1.5 x 10⁹ | 8.9 x 10⁷ | 1.2 x 10⁷ |
| Four-Tail Lipid | 3.4 x 10⁹ | 2.5 x 10⁷ | 8.1 x 10⁶ |
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
-
Preparation of Lipid Stock Solutions:
-
Dissolve the this compound ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in absolute ethanol to the desired concentrations.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA cargo in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device with two inlet pumps.
-
Load the lipid-ethanol mixture into one syringe and the mRNA-buffer solution into another.
-
Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).
-
-
Dialysis and Concentration:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and unencapsulated mRNA.
-
Concentrate the LNP suspension to the desired final concentration using a suitable method like tangential flow filtration.
-
Protocol 2: Galectin-8 Endosomal Escape Assay
-
Cell Culture:
-
Plate cells stably expressing a Galectin-8-GFP fusion protein in a high-content imaging plate.
-
-
LNP Treatment:
-
Treat the cells with the this compound LNPs at various concentrations.
-
-
Live-Cell Imaging:
-
Image the cells using a high-content imaging system equipped for live-cell analysis.
-
Acquire images at regular intervals to monitor the formation of Galectin-8-GFP puncta, which indicate endosomal rupture.
-
-
Image Analysis:
-
Quantify the number and intensity of Galectin-8-GFP puncta per cell using image analysis software. An increase in puncta formation correlates with enhanced endosomal escape.
-
Visualizations
Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.
Caption: Troubleshooting workflow for low transfection efficiency of tri-tail LNPs.
References
- 1. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up C13-113-tri-tail LNP Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of lipid nanoparticles (LNPs) utilizing the novel C13-113-tri-tail ionizable lipid. While specific data for this compound is emerging, the principles of LNP manufacturing and scale-up are broadly applicable. This guide combines established knowledge of LNP production with specific considerations for a novel lipid.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of LNP production in a question-and-answer format.
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Upon Scale-Up
-
Question: We successfully formulated this compound LNPs at the lab scale with a particle size of ~80 nm and a PDI below 0.1. However, upon scaling up, our particle size has increased to over 150 nm with a PDI greater than 0.3. What could be the cause?
-
Answer: This is a common challenge in LNP production scale-up. The key is to ensure that the mixing dynamics experienced by the lipids and the aqueous phase remain consistent as you increase the production volume.[1][2] Several factors could be at play:
-
Mixing Technology: The mixing method used at the lab scale (e.g., pipetting, vortexing) may not be scalable.[1] For larger volumes, a controlled and rapid mixing system like a microfluidic mixer or a T-junction mixer is crucial to achieve uniform particle formation.[3][4]
-
Flow Rate and Flow Rate Ratio (FRR): The total flow rate (TFR) and the ratio of the aqueous phase flow rate to the lipid-ethanol phase flow rate (FRR) are critical process parameters (CPPs) that significantly influence particle size. At a constant FRR, increasing the TFR in a microfluidic system often leads to a decrease in particle size due to faster mixing. Conversely, changes in FRR can also impact size. It is essential to re-optimize these parameters at the larger scale.
-
Lipid Concentration: An increase in the concentration of the lipid solution can sometimes lead to the formation of larger particles. It may be necessary to adjust the lipid concentration or the FRR to compensate.
-
Ethanol Concentration: The final ethanol concentration after mixing is critical. Rapid dilution of ethanol is necessary to induce uniform precipitation of the LNPs. Inadequate mixing at a larger scale can lead to localized areas of high ethanol concentration, resulting in larger and more polydisperse particles.
-
Troubleshooting Steps:
-
Transition to a Scalable Mixing Technology: If not already in use, implement a microfluidic or jet-mixing system that allows for precise control over mixing parameters.
-
Re-optimize Flow Parameters: Conduct a design of experiments (DoE) at the new scale to identify the optimal TFR and FRR for your this compound LNP formulation.
-
Monitor In-line: If possible, use in-line monitoring techniques to assess particle size in real-time, allowing for rapid process adjustments.
-
Ensure Rapid Dilution: Immediately following mixing, ensure the LNP solution is diluted with a buffer to prevent particle fusion and aggregation.
Issue 2: Low Encapsulation Efficiency
-
Question: Our encapsulation efficiency for the therapeutic payload has dropped significantly after scaling up our this compound LNP production. What are the potential reasons and how can we improve it?
-
Answer: A decrease in encapsulation efficiency upon scale-up can be attributed to several factors related to the formulation and the manufacturing process.
-
Suboptimal pH of the Aqueous Phase: The ionizable lipid, this compound, requires a low pH environment (typically pH 3-5) to be positively charged, which is essential for complexing with the negatively charged nucleic acid cargo. If the pH is not maintained at the optimal level during mixing, encapsulation will be inefficient.
-
N/P Ratio: The ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the nucleic acid (N/P ratio) is a critical formulation parameter. This ratio may need to be re-optimized at the larger scale.
-
Inefficient Mixing: As with particle size, inefficient mixing can lead to poor encapsulation. If the lipids and the payload do not come into contact under optimal conditions, the payload will not be efficiently encapsulated.
-
Payload Integrity: Ensure that the therapeutic payload is stable and not degraded during the process. Exposure to shear stress or suboptimal buffer conditions can affect its integrity.
-
Troubleshooting Steps:
-
Verify and Control pH: Ensure the aqueous buffer is at the optimal pH for protonating the this compound lipid.
-
Optimize N/P Ratio: Perform experiments to determine the optimal N/P ratio for your specific payload and this compound lipid at the target scale.
-
Improve Mixing Efficiency: Utilize a high-performance mixing system and optimize the flow parameters to ensure rapid and homogeneous mixing.
-
Assess Payload Integrity: Analyze the integrity of your therapeutic payload before and after the encapsulation process.
Issue 3: Batch-to-Batch Variability
-
Question: We are observing significant variability between different batches of our scaled-up this compound LNP production, particularly in terms of particle size and encapsulation efficiency. How can we improve consistency?
-
Answer: Achieving batch-to-batch consistency is a critical aspect of pharmaceutical manufacturing. The sources of variability often lie in raw materials and process control.
-
Raw Material Quality: The purity and consistency of the lipids, especially the novel this compound, are paramount. Minor variations in lipid quality can have a significant impact on the final LNP product. Sourcing high-quality, well-characterized lipids from a reliable supplier is essential.
-
Process Parameter Control: Small deviations in process parameters such as flow rates, temperature, and mixing times can lead to batch-to-batch differences.
-
Downstream Processing: The purification and concentration steps (e.g., tangential flow filtration) must be well-controlled and reproducible.
-
Troubleshooting Steps:
-
Implement Strict Raw Material Quality Control: Establish rigorous quality control specifications for all raw materials, including the this compound lipid.
-
Automate and Monitor the Process: Utilize an automated manufacturing system with precise control over all critical process parameters. Implement in-line process analytical technology (PAT) to monitor CQAs in real-time.
-
Standardize Downstream Processing: Develop and validate a standardized protocol for the purification and concentration of your LNPs.
-
Thorough Cleaning and System Preparation: Ensure that the manufacturing equipment is thoroughly cleaned and prepared in the same way for each batch to avoid cross-contamination or residual effects.
Section 2: Frequently Asked Questions (FAQs)
General Questions
-
What are the critical quality attributes (CQAs) for this compound LNPs?
-
The primary CQAs for any LNP formulation include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution, cellular uptake, and immunogenicity of the LNPs.
-
Encapsulation Efficiency: This determines the potency of the final drug product.
-
Zeta Potential: This can influence the stability of the LNP suspension and its interaction with biological membranes.
-
Lipid Purity and Ratios: The purity of the this compound and other lipid components, as well as their molar ratios in the formulation, are critical for the structure and function of the LNPs.
-
Payload Integrity: Ensuring the encapsulated therapeutic is not degraded is crucial for its efficacy.
-
-
-
How does the "tri-tail" structure of C13-113 potentially impact LNP formulation and scale-up?
-
While specific data on this compound is not widely published, the structure of the ionizable lipid's hydrophobic tails significantly influences LNP properties. The presence of three tails could impact:
-
Lipid Packing: The geometry of the tri-tail structure will affect how the lipids pack together in the nanoparticle core, which can influence LNP stability and morphology.
-
pKa: The headgroup and tail structure collectively determine the pKa of the ionizable lipid, which is crucial for encapsulation and endosomal escape.
-
Fusogenicity: The lipid tails play a role in the fusion of the LNP with the endosomal membrane, facilitating the release of the payload into the cytoplasm. Studies on other ionizable lipids have shown that tail length and branching can significantly impact delivery efficiency.
-
-
Scale-Up Process
-
What are the key upstream and downstream process considerations for scaling up this compound LNP production?
-
Upstream (Formation):
-
Mixing Technology: Transitioning from benchtop methods to a scalable and reproducible mixing technology like microfluidics or jet mixing is the most critical step.
-
Process Parameters: Key parameters to control are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the lipid and aqueous phases.
-
-
Downstream (Purification and Concentration):
-
Solvent Removal and Buffer Exchange: Tangential Flow Filtration (TFF) is the industry standard for removing the organic solvent (e.g., ethanol) and exchanging the buffer to a formulation buffer suitable for storage and administration.
-
Concentration: TFF is also used to concentrate the LNP suspension to the desired final concentration.
-
Sterile Filtration: The final LNP product must be sterile filtered, typically through a 0.22 µm filter.
-
-
-
How do we maintain sterility during large-scale production?
-
Maintaining sterility is crucial for injectable drug products. This involves:
-
Using pre-sterilized, single-use components (e.g., tubing, connectors, microfluidic chips) wherever possible.
-
Performing the entire process in a controlled environment (e.g., a cleanroom with appropriate air handling).
-
Validating the sterilization of all reusable components.
-
Implementing aseptic techniques throughout the manufacturing process.
-
-
Data Presentation
Table 1: Impact of Process Parameters on LNP Critical Quality Attributes (Illustrative Examples)
| Critical Process Parameter (CPP) | Change | Impact on Particle Size | Impact on PDI | Impact on Encapsulation Efficiency |
| Total Flow Rate (TFR) | Increase | Decrease | Decrease | Generally Stable/Slight Increase |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | Increase | Decrease | Generally Stable/Slight Decrease | May Increase to an Optimum |
| Lipid Concentration | Increase | Increase | Increase | May Decrease if Aggregation Occurs |
| N/P Ratio | Increase | May Slightly Increase | May Slightly Increase | Increases to a Plateau |
Note: These are general trends observed in LNP manufacturing. The specific impact on this compound LNPs would need to be determined experimentally.
Section 3: Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidics (Small Scale)
-
Preparation of Lipid Stock Solution:
-
Dissolve the this compound ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in absolute ethanol at the desired molar ratio. A typical starting point is a 50:10:38.5:1.5 molar ratio.
-
The total lipid concentration in ethanol can be in the range of 10-25 mg/mL.
-
-
Preparation of Aqueous Phase:
-
Dissolve the nucleic acid payload in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The concentration will depend on the desired final payload concentration.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing system (e.g., a staggered herringbone micromixer).
-
Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 2 mL/min and an FRR of 3:1 (aqueous:organic).
-
Initiate the flow and collect the resulting LNP suspension.
-
-
Dilution:
-
Immediately dilute the collected LNP suspension with a formulation buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration and stabilize the newly formed particles. A 1:1 dilution is a good starting point.
-
-
Purification and Concentration:
-
For small-scale purification, use dialysis cassettes to exchange the buffer to the final formulation buffer and remove residual ethanol.
-
Dialyze against the final buffer for at least 4 hours at 4°C, with at least two buffer changes.
-
Protocol 2: LNP Characterization
-
Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the LNP suspension in the final formulation buffer to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) using a DLS instrument. For more detailed analysis, Multi-Angle DLS (MADLS) can be used.
-
-
Encapsulation Efficiency (RiboGreen Assay):
-
Prepare two sets of samples from the LNP suspension.
-
In one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.
-
Add the RiboGreen reagent to both sets of samples (lysed and unlysed).
-
Measure the fluorescence intensity. The fluorescence of the unlysed sample represents the free nucleic acid, while the fluorescence of the lysed sample represents the total nucleic acid.
-
Calculate the encapsulation efficiency as: EE (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100.
-
-
Visualization (Cryo-Transmission Electron Microscopy - Cryo-TEM):
-
For morphological analysis, vitrify a small sample of the LNP suspension on a TEM grid.
-
Image the frozen-hydrated LNPs using a transmission electron microscope under cryogenic conditions. This allows for the direct visualization of the LNP structure and morphology.
-
Section 4: Visualizations
Caption: A generalized workflow for the scaled-up production of this compound LNPs.
Caption: A decision tree for troubleshooting common issues in LNP production scale-up.
References
Technical Support Center: C13-113-tri-tail LNPs for Enhanced In Vivo Targeting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C13-113-tri-tail lipid nanoparticles (LNPs) to improve in vivo targeting of therapeutic payloads.
Frequently Asked Questions (FAQs)
Q1: What are this compound LNPs and what is their proposed advantage for in vivo targeting?
A1: this compound LNPs are a specialized type of lipid nanoparticle formulation. The "this compound" designation typically refers to the novel ionizable lipid component, which is a critical factor for both nucleic acid encapsulation and endosomal escape. The "tri-tail" structure, combined with a specific carbon tail length (C13), is designed to optimize the nanoparticle's interaction with endosomal membranes, potentially leading to more efficient payload delivery into the cytoplasm of target cells. The "113" component likely refers to a specific headgroup or linker chemistry that influences the pKa of the ionizable lipid and its interaction with cellular components. The primary advantage of such a structure is the potential for enhanced potency and targeted delivery to specific tissues beyond the liver.
Q2: What are the key components of a this compound LNP formulation?
A2: A typical this compound LNP formulation consists of four main components:
-
Ionizable Lipid (e.g., this compound): This lipid has a protonatable amine headgroup that is positively charged at acidic pH (in the endosome) but neutral at physiological pH. This property is crucial for encapsulating negatively charged nucleic acids and for facilitating their release from the endosome into the cytoplasm.
-
Helper Lipid (e.g., DOPE or DSPC): These are neutral phospholipids that contribute to the structural integrity of the LNP and can influence its fusogenicity and stability.[1]
-
Cholesterol: A structural lipid that helps to stabilize the LNP, fill gaps between other lipids, and can modulate membrane fluidity, which is important for endosomal escape.[2]
-
PEGylated Lipid (e.g., DMG-PEG2000): This lipid includes a polyethylene glycol (PEG) chain that forms a hydrophilic layer on the surface of the LNP. This "stealth" coating reduces opsonization by plasma proteins, thereby prolonging circulation time and reducing clearance by the mononuclear phagocyte system.[3]
Q3: How does the "tri-tail" structure potentially improve in vivo performance compared to single or di-tail lipids?
A3: The branched or "tri-tail" structure of the ionizable lipid can influence the overall shape and geometry of the lipid, which in turn affects the morphology and fusogenicity of the resulting LNP. A branched-tail lipid may promote the formation of non-bilayer lipid phases within the endosome, which can destabilize the endosomal membrane and lead to more efficient release of the nucleic acid payload into the cytoplasm.[4] This can translate to higher potency and efficacy in vivo.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of mRNA/siRNA
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH of Aqueous Buffer | The ionizable lipid requires an acidic environment (typically pH 3-5) to become protonated and efficiently complex with the negatively charged nucleic acid cargo.[5] Verify the pH of your citrate or acetate buffer. |
| Incorrect Lipid Ratios | The molar ratio of the four lipid components is critical. An imbalance can lead to poorly formed LNPs. Re-evaluate and optimize the molar ratios of the this compound ionizable lipid, helper lipid, cholesterol, and PEG-lipid. |
| Degraded Nucleic Acid Cargo | Ensure the integrity of your mRNA or siRNA before encapsulation using methods like gel electrophoresis. Degraded cargo can lead to lower encapsulation. |
| Issues with Microfluidic Mixing | Inconsistent flow rates or blockages in the microfluidic cartridge can lead to poor LNP formation. Ensure the system is properly primed and running at the recommended flow rates for your formulation. |
| Incorrect Organic Solvent | Ensure lipids are fully dissolved in a high-purity solvent, typically ethanol, before mixing. |
Issue 2: Poor In Vivo Transfection Efficiency in Target Tissue
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal LNP Size or Polydispersity | LNP size influences biodistribution. For many applications, a size range of 70-100 nm with a low polydispersity index (PDI < 0.2) is desirable. Characterize your LNPs using Dynamic Light Scattering (DLS). Adjust mixing parameters or lipid ratios if necessary. |
| Rapid Clearance from Circulation | The percentage of PEG-lipid can affect circulation time. Too little PEG can lead to rapid clearance, while too much can hinder cellular uptake (the "PEG dilemma"). Consider optimizing the molar percentage of the PEGylated lipid in your formulation. |
| Inefficient Endosomal Escape | The pKa of the ionizable lipid is crucial for endosomal escape. If the pKa is not well-matched to the endosomal pH, the payload may remain trapped. While the this compound lipid is designed for efficient escape, formulation parameters can influence its effective pKa. |
| Off-Target Accumulation | Intravenously injected LNPs often accumulate in the liver. To improve targeting to other tissues, surface modification with targeting ligands (e.g., antibodies, peptides) may be necessary. |
| Instability of the LNP Formulation | LNPs can be unstable over time, leading to aggregation or leakage of the payload. Assess the stability of your formulation at storage conditions and before in vivo administration. |
Issue 3: Observed In Vivo Toxicity or Immunogenicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Immunogenicity of LNP Components | Certain ionizable lipids can trigger immune responses. The this compound lipid should be evaluated for potential immunogenicity. Consider using lipids with biodegradable ester linkages to improve the safety profile. |
| Impurities in the Formulation | Residual solvents or impurities from lipid synthesis can cause toxicity. Ensure high purity of all lipid components and proper dialysis or purification of the final LNP product. |
| Activation of Immune Sensors by Nucleic Acid | Uncapped or impure mRNA can activate innate immune sensors. Ensure your mRNA is properly capped and purified to remove double-stranded RNA contaminants. |
| High Dosing Regimen | The administered dose may be too high, leading to dose-dependent toxicity. Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity. |
Experimental Protocols & Methodologies
LNP Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solutions:
-
Dissolve the this compound ionizable lipid, helper lipid (e.g., DOPE), cholesterol, and PEG-lipid in 100% ethanol to create individual stock solutions. A common molar ratio to start with is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).
-
-
Preparation of Nucleic Acid Solution:
-
Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a defined flow rate ratio (typically 3:1 aqueous to organic phase).
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated nucleic acids. This can be done using dialysis cassettes with an appropriate molecular weight cutoff.
-
Characterization of LNPs
-
Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Determine the surface charge of the LNPs in PBS using electrophoretic light scattering.
-
-
Encapsulation Efficiency:
-
Quantify the amount of encapsulated nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).
-
In Vivo Evaluation of LNP Efficacy
-
Animal Model:
-
Use an appropriate animal model (e.g., C57BL/6 mice) for your therapeutic target.
-
-
Administration:
-
Administer the LNP formulation via the desired route (e.g., intravenous tail vein injection).
-
-
Assessment of Protein Expression (for mRNA LNPs):
-
If using a reporter protein like luciferase, anesthetize the animals at a specific time point (e.g., 6 hours post-injection), administer the substrate (e.g., D-luciferin), and measure bioluminescence using an in vivo imaging system (IVIS).
-
For therapeutic proteins, collect blood or tissue samples to measure protein levels via ELISA.
-
-
Assessment of Gene Silencing (for siRNA LNPs):
-
Harvest target tissues at a predetermined time point and measure target gene expression using qPCR or western blotting.
-
Diagrams and Visualizations
Caption: Workflow for this compound LNP formulation and in vivo evaluation.
Caption: Cellular uptake and endosomal escape pathway for this compound LNPs.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Optimized lipid nanoparticles (LNPs) for organ-selective nucleic acids delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Validation & Comparative
C13-113-tri-tail: A Comparative Guide to an Emerging Ionizable Lipid for mRNA Delivery
In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component being a critical determinant of their success. This guide provides a comparative analysis of the ionizable lipid C13-113-tri-tail against other established and novel alternatives, offering researchers, scientists, and drug development professionals a data-driven overview to inform their selection process.
Introduction to this compound
This compound is an ionizable lipid characterized by a polar amino alcohol head group, a tertiary amine linker, and, as its name suggests, three hydrophobic carbon-13 tails.[1] This multi-tail structure is a key design feature, as research suggests that ionizable lipids with multiple hydrophobic tails can enhance the efficacy of mRNA delivery.[2][3] The rationale behind this design is that the increased number of lipid tails can influence the overall shape of the lipid, which may facilitate the disruption of the endosomal membrane—a crucial step for the release of mRNA into the cytoplasm where it can be translated into protein.
Performance Comparison of Ionizable Lipids
Direct head-to-head comparative data for this compound against other ionizable lipids in publicly available literature is limited. However, by examining data from various studies on other prominent ionizable lipids, we can establish a baseline for performance expectations and highlight the potential advantages of a tri-tail structure. The following tables summarize key performance indicators for several well-characterized ionizable lipids.
Physicochemical Properties of mRNA-LNPs
The physical characteristics of LNPs are critical for their stability, safety, and in vivo disposition. These properties are heavily influenced by the choice of ionizable lipid.
| Ionizable Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| DLin-MC3-DMA | ~80 | < 0.2 | > 90% | [4] |
| ALC-0315 | ~80-100 | < 0.2 | > 90% | |
| SM-102 | ~80-100 | < 0.2 | > 90% | |
| C12-200 | ~100 | < 0.2 | > 85% | |
| U-19 (Four-tail) | 100-150 | < 0.2 | Not Specified |
Note: Data for this compound is not available in the reviewed literature. The data presented is from separate studies and may involve different LNP compositions and manufacturing processes.
In Vivo Performance: Luciferase mRNA Delivery
The ultimate measure of an ionizable lipid's effectiveness is its ability to deliver functional mRNA in a living organism. Luciferase reporter assays are a common method for quantifying in vivo protein expression.
| Ionizable Lipid | Dose (mg/kg) | Peak Luciferase Expression (Relative to Control) | Organ Tropism | Reference |
| DLin-MC3-DMA | 0.5 | ~3-fold lower than 306Oi10 | Primarily Liver | |
| C12-200 | 0.5 | ~20-fold lower than 306Oi10 | Primarily Liver | |
| 306Oi10 (Branched-tail) | 0.5 | High | Primarily Liver | |
| C10-200 | Not Specified | >10-fold enhancement in liver | Liver | |
| C13-200 | Not Specified | Similar to C12-200 (for EPO mRNA) | Not Specified | |
| U-19 (Four-tail) | Not Specified | Prolonged expression vs. ALC-0315 | Extrahepatic effects |
Note: The "C13-200" lipid mentioned in the table is from a study on varying lipid tail lengths and may not be structurally identical to this compound. The data highlights the significant impact of lipid structure on delivery efficiency. The superior performance of branched and multi-tail lipids in some studies suggests a potential advantage for lipids like this compound.
Experimental Protocols
Detailed experimental protocols for LNP formulation and in vivo studies are crucial for reproducibility and comparison across different studies. Below is a representative protocol for LNP formulation using microfluidics, which can be adapted for use with this compound.
General Lipid Nanoparticle Formulation Protocol
This protocol describes a standard method for preparing mRNA-loaded LNPs using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., this compound)
-
Helper lipid (e.g., DSPC or DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in an aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Ethanol (RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol.
-
Preparation of Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (a common starting ratio for similar lipids is 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid) to create the final lipid mixture in ethanol.
-
Preparation of mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture into one syringe and the mRNA solution into another.
-
LNP Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic phase). The rapid mixing of the two phases induces the self-assembly of the LNPs.
-
Purification: Dialyze the resulting LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
-
Characterization: Characterize the LNPs for particle size, PDI, zeta potential, and mRNA encapsulation efficiency.
-
Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.
In Vivo Luciferase Expression Assay
This protocol outlines a typical in vivo study to assess the delivery efficiency of mRNA-LNPs in mice.
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6). All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
LNP Administration: Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection). The dosage will depend on the specific study design.
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and administer a luciferin substrate via intraperitoneal injection.
-
Image Acquisition: Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal produced by the luciferase enzyme.
-
Data Analysis: Quantify the bioluminescent signal in specific organs of interest (e.g., liver, spleen, lungs) to determine the level of protein expression and the biodistribution of the LNPs.
Visualizing Key Concepts
Diagrams are essential for understanding complex biological pathways and experimental workflows.
Caption: Cellular pathway of mRNA delivery by lipid nanoparticles.
Caption: Workflow for lipid nanoparticle formulation via microfluidics.
Conclusion
This compound represents a promising ionizable lipid for mRNA delivery, leveraging a multi-tail design that has been shown in other contexts to enhance delivery efficiency. While direct comparative data remains scarce, the performance of other multi-tailed and branched-tail lipids suggests that this compound could offer advantages in terms of in vivo protein expression. The provided data tables and protocols for other well-established ionizable lipids serve as a valuable benchmark for researchers looking to evaluate this compound or other novel lipids. As more data becomes available, a clearer picture of this compound's position within the landscape of mRNA delivery technologies will emerge. Researchers are encouraged to conduct head-to-head comparisons to rigorously assess its performance against current standards.
References
- 1. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length | NSF Public Access Repository [par.nsf.gov]
A Comparative Guide to Ionizable Lipids for siRNA Delivery: DLin-MC3-DMA vs. C13-113-tri-tail
For researchers, scientists, and drug development professionals navigating the complex landscape of siRNA delivery, the choice of ionizable lipid is paramount to the success of a lipid nanoparticle (LNP) formulation. This guide provides a detailed comparison of the clinically validated and widely used DLin-MC3-DMA against the more recently developed, multi-tailed C13-113-tri-tail. While extensive performance data for DLin-MC3-DMA is readily available, public data on this compound is limited. This guide, therefore, presents a comprehensive overview of DLin-MC3-DMA, supported by experimental data, and offers a qualitative discussion on the potential attributes of this compound based on its structural characteristics and the broader understanding of multi-tail ionizable lipids.
Executive Summary
DLin-MC3-DMA remains the gold standard for siRNA delivery to hepatocytes, with a wealth of preclinical and clinical data supporting its high efficiency and acceptable safety profile. Its optimized pKa and dual unsaturated lipid tails contribute to potent gene silencing. This compound, a newer entrant, features a multi-tail structure that, in theory, could offer advantages in terms of LNP stability and endosomal escape. However, a lack of published, peer-reviewed data on its performance makes direct comparisons challenging and necessitates further investigation to validate its potential.
Physicochemical and Performance Data
Quantitative data for DLin-MC3-DMA is summarized from various studies. Due to the absence of published performance data for this compound, a direct quantitative comparison is not possible at this time.
Table 1: Physicochemical Properties of DLin-MC3-DMA
| Property | Value | Reference |
| Chemical Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate | N/A |
| Molecular Weight | 642.09 g/mol | N/A |
| pKa | ~6.44 | [1] |
Table 2: In Vivo Gene Silencing Efficacy of DLin-MC3-DMA-based LNPs
| Target Gene | Animal Model | ED₅₀ | Reference |
| Factor VII | Mice | ~0.005 mg/kg | [1] |
| Transthyretin (TTR) | Non-human primates | ~0.03 mg/kg | [1] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1,1'-((2-((2-((2-hydroxytridecyl)amino)ethyl)(methyl)amino)ethyl)azanediyl)bis(tridecan-2-ol) | [2] |
| Molecular Weight | 712.25 g/mol | [2] |
| pKa | Not publicly available | N/A |
Discussion of Performance
DLin-MC3-DMA: The Established Benchmark
DLin-MC3-DMA has been a cornerstone in the advancement of siRNA therapeutics, most notably as a key component of the first FDA-approved siRNA-LNP drug, Onpattro®. Its design is the result of extensive structure-activity relationship (SAR) studies aimed at optimizing in vivo gene silencing. The pKa of approximately 6.44 is crucial for its function; it remains relatively neutral in the bloodstream at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated in the acidic environment of the endosome, facilitating the release of siRNA into the cytoplasm. The two unsaturated linoleyl tails are thought to contribute to the fusogenicity of the lipid, enhancing endosomal escape.
This compound: A Multi-Tailed Challenger with Untapped Potential
This compound is a more recent innovation in the field of ionizable lipids, characterized by its three hydrophobic tails. While specific performance data is not yet available in the public domain, the rationale behind multi-tailed lipid design offers some insights into its potential advantages. The increased number of hydrophobic tails can influence the packing of lipids within the LNP, potentially leading to more stable and densely packed nanoparticles. Theoretically, the conical shape imparted by the three tails could promote the formation of non-bilayer lipid phases upon endosomal acidification, which is a key mechanism for disrupting the endosomal membrane and facilitating siRNA release.
Studies on other multi-tail ionizable lipids suggest that this structural motif can lead to improved delivery efficiency. However, without direct experimental evidence for this compound, these remain theoretical advantages. Its longer, saturated C13 tails also differ from the unsaturated tails of DLin-MC3-DMA, which would likely impact the fluidity and fusogenicity of the LNP membrane.
Experimental Protocols
LNP Formulation (General Protocol)
A common method for formulating siRNA-LNPs involves rapid mixing of an ethanolic lipid solution with an acidic aqueous solution containing the siRNA.
-
Lipid Stock Preparation: DLin-MC3-DMA (or this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
siRNA Solution Preparation: The siRNA is dissolved in a low pH buffer, such as a citrate buffer (pH 4.0).
-
LNP Formation: The lipid-ethanol solution is rapidly mixed with the siRNA-aqueous solution, often using a microfluidic mixing device, to induce the self-assembly of LNPs.
-
Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated siRNA.
In Vitro Gene Silencing Assay
-
Cell Culture: A relevant cell line (e.g., hepatocytes for liver-targeted delivery) is cultured in appropriate media.
-
Transfection: Cells are treated with varying concentrations of the siRNA-LNP formulations.
-
Analysis: After a set incubation period (e.g., 24-48 hours), the cells are lysed, and the level of the target mRNA is quantified using methods such as quantitative real-time PCR (qRT-PCR). Gene silencing is calculated relative to control-treated cells.
In Vivo Gene Silencing Study (Mouse Model)
-
Animal Model: A suitable mouse strain is used.
-
Administration: siRNA-LNPs are administered intravenously via the tail vein at various dose levels.
-
Sample Collection: At a predetermined time point (e.g., 48-72 hours post-injection), blood and/or liver tissue is collected.
-
Analysis: For liver-targeted silencing, the liver tissue is homogenized, and target mRNA levels are quantified by qRT-PCR. For secreted proteins, serum levels can be measured by ELISA. The effective dose 50 (ED₅₀) is then determined.
Visualizations
Caption: Cellular pathway of LNP-mediated siRNA delivery and gene silencing.
Caption: General experimental workflow for LNP formulation and testing.
Conclusion
DLin-MC3-DMA has a proven track record of high-potency siRNA delivery, particularly to the liver, and is supported by a wealth of publicly available data. This makes it a reliable choice for many research and development applications. This compound, with its multi-tail design, represents an interesting structural evolution in ionizable lipids. While it holds theoretical potential for enhanced stability and delivery, the current lack of performance data makes it a higher-risk, investigational option. For researchers and developers, the choice between these lipids will depend on the specific goals of their project. For established protocols and predictable outcomes, DLin-MC3-DMA is the clear choice. For those exploring novel formulations and willing to undertake the necessary validation studies, this compound and other multi-tailed lipids may offer avenues for future innovation. Further head-to-head studies are crucial to definitively position this compound within the landscape of siRNA delivery vehicles.
References
A Comparative Guide to Transfection Reagents: C13-113-tri-tail Lipid Nanoparticles vs. Commercial Reagents
For Researchers, Scientists, and Drug Development Professionals
The efficient delivery of nucleic acids into cells is a cornerstone of modern biological research and therapeutic development. While numerous commercial transfection reagents are readily available, novel ionizable lipids such as C13-113-tri-tail are emerging as powerful components of lipid nanoparticle (LNP) delivery systems. This guide provides a comparative overview of the expected efficacy of LNPs formulated with the multi-tail ionizable lipid this compound against established commercial transfection reagents like Lipofectamine 3000 and FuGENE HD.
Principles of Transfection Technologies
This compound and Ionizable Lipid Nanoparticles (LNPs): this compound is a multi-tail ionizable lipid. These lipids are a key component of LNPs, which are advanced delivery vehicles for nucleic acids like siRNA and mRNA. Ionizable lipids have a unique property: their charge is pH-dependent. At an acidic pH (during formulation), they are positively charged, which allows for efficient encapsulation of negatively charged nucleic acids. When the LNP is taken up by a cell and enters the endosome (an acidic compartment), the ionizable lipid becomes positively charged again. This charge switch is believed to promote the disruption of the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm where it can exert its function. The multi-tail structure of lipids like this compound is thought to enhance this endosomal escape, a critical step for successful delivery.
Commercial Transfection Reagents (e.g., Lipofectamine 3000, FuGENE HD): These are typically cationic lipid- or polymer-based formulations. They form complexes (lipoplexes or polyplexes) with negatively charged nucleic acids through electrostatic interactions. These complexes are then taken up by cells, usually through endocytosis. The mechanism of endosomal escape for these reagents varies but often involves the "proton sponge" effect or fusion with the endosomal membrane.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance characteristics based on existing literature for similar ionizable lipids and published data for commercial reagents.
Table 1: Transfection Efficiency Comparison (Qualitative)
| Feature | This compound (LNP) | Lipofectamine 3000 | FuGENE HD |
| Primary Application | In vivo and in vitro delivery of siRNA, mRNA | In vitro transfection of DNA, RNA | In vitro transfection of DNA |
| Expected Transfection Efficiency | High, particularly for siRNA and mRNA | Very High for a broad range of cells | High, known for low cytotoxicity |
| Cell Type Dependence | Can be effective in a wide range of cells, including primary and hard-to-transfect cells | Broad spectrum, but optimization is key | Effective in many common cell lines |
| Suitability for In Vivo Use | High | Low (primarily for in vitro use) | Low (primarily for in vitro use) |
Table 2: Cytotoxicity and Viability Comparison (Qualitative)
| Feature | This compound (LNP) | Lipofectamine 3000 | FuGENE HD |
| Expected Cytotoxicity | Generally lower than many cationic lipids | Moderate, can be significant in sensitive cells | Low |
| Serum Compatibility | High | High | High |
Mandatory Visualization
Below are diagrams illustrating the conceptual workflows and mechanisms of action for LNP-mediated and commercial reagent-based transfection.
Caption: Comparative experimental workflows for LNP and commercial transfection reagents.
Caption: Conceptual mechanisms of endosomal escape for LNPs and commercial reagents.
Experimental Protocols
1. General Protocol for In Vitro Transfection using this compound based LNPs (Hypothetical)
This protocol is a generalized procedure for LNP formulation and in vitro testing, as a specific protocol for this compound is not publicly available. Optimization is critical.
-
Materials:
-
This compound ionizable lipid
-
Helper lipid (e.g., DOPE, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Nucleic acid (siRNA or mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette or centrifugal filter units for buffer exchange
-
-
LNP Formulation (Microfluidic Mixing):
-
Prepare a lipid stock solution in ethanol containing this compound, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio.
-
Prepare the nucleic acid solution in an acidic aqueous buffer.
-
Set the flow rates on the microfluidic device (typically a 3:1 aqueous to organic flow rate ratio).
-
Inject the lipid solution into one inlet and the nucleic acid solution into the other inlet of the microfluidic cartridge.
-
The rapid mixing will induce self-assembly of the LNPs.
-
Collect the resulting LNP suspension.
-
-
Purification and Characterization:
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight or use centrifugal filter units to remove ethanol and exchange the buffer.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
-
In Vitro Transfection:
-
Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-90%).
-
Dilute the LNP suspension in cell culture medium to the desired final concentration of the nucleic acid.
-
Remove the existing medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-72 hours.
-
Assess the transfection efficiency by measuring the desired readout (e.g., gene knockdown by RT-qPCR for siRNA, protein expression by western blot or fluorescence microscopy for mRNA encoding a reporter protein).
-
Evaluate cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
2. Standard Protocol for Lipofectamine 3000 Transfection
This is a generalized protocol; refer to the manufacturer's instructions for specific details.
-
Materials:
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Nucleic acid (plasmid DNA, siRNA, or mRNA)
-
Cells in culture
-
-
Procedure (for a 24-well plate):
-
Seed cells the day before transfection so they are 70-90% confluent at the time of transfection.
-
For each well to be transfected, prepare the following:
-
Tube A (Nucleic Acid): Dilute the nucleic acid (e.g., 500 ng of plasmid DNA or 25 pmol of siRNA) in 25 µL of Opti-MEM™. Add 1 µL of P3000™ Reagent (for DNA) and mix gently.
-
Tube B (Lipofectamine 3000): Dilute 1.5 µL of Lipofectamine 3000 Reagent in 25 µL of Opti-MEM™ and mix gently.
-
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-15 minutes at room temperature to allow for complex formation.
-
Add the 50 µL of the nucleic acid-lipid complex to the cells.
-
Incubate for 24-72 hours and then analyze for gene expression and cytotoxicity.
-
3. Standard Protocol for FuGENE HD Transfection
This is a generalized protocol; refer to the manufacturer's instructions for specific details.
-
Materials:
-
FuGENE HD Transfection Reagent
-
Serum-free medium (e.g., Opti-MEM™)
-
Nucleic acid (typically plasmid DNA)
-
Cells in culture
-
-
Procedure (for a 6-well plate):
-
Plate cells such that they are 50-80% confluent on the day of transfection.
-
For each well to be transfected, prepare the following in a sterile tube:
-
Add serum-free medium to bring the final volume to 100 µL.
-
Add the desired amount of plasmid DNA (e.g., 1-2 µg).
-
Add FuGENE HD reagent at a 3:1 ratio to the DNA (e.g., 3-6 µL). Pipette directly into the medium without touching the sides of the tube.
-
-
Mix gently by flicking the tube and incubate for 15-30 minutes at room temperature.
-
Add the 100 µL of the transfection complex dropwise to the cells in their complete growth medium.
-
Incubate for 24-48 hours before analyzing gene expression and cell viability.
-
Concluding Remarks
While direct comparative data for this compound is not yet widely published, the class of multi-tail ionizable lipids holds significant promise for nucleic acid delivery, particularly for in vivo applications where the formulation of stable and effective LNPs is crucial. Commercial reagents like Lipofectamine 3000 and FuGENE HD remain powerful and convenient tools for a wide range of in vitro transfection experiments. The choice of transfection method will ultimately depend on the specific application, cell type, nucleic acid cargo, and whether the experiment is intended for in vitro or in vivo studies. For researchers focusing on therapeutic applications, the development and optimization of LNP formulations with novel ionizable lipids like this compound represent a key area of advancement in the field.
The Rise of Multi-Tail Lipids in mRNA Delivery: A Comparative Analysis
This guide will delve into the in vivo performance of LNPs formulated with multi-tail ionizable lipids, comparing them to conventional single- or double-tail lipid-based formulations. We will explore key performance metrics, including delivery efficiency, and discuss the underlying experimental methodologies.
In Vivo Performance Comparison
The efficacy of LNP-mediated mRNA delivery is critically influenced by the chemical structure of the ionizable lipid, particularly its hydrophobic tails. The number and length of these tails play a significant role in the particle's stability, interaction with biological membranes, and ultimately, the efficiency of mRNA release into the cytoplasm.
Recent studies have explored the impact of increasing the number of hydrophobic tails on delivery efficiency. A study focusing on imidazole-based ionizable lipids demonstrated that those with four tails exhibited superior in vivo mRNA delivery compared to their two- and three-tailed counterparts.[1] This suggests that a higher degree of hydrophobicity and potentially altered particle morphology can lead to more effective endosomal escape and subsequent protein expression.
For instance, one of the most effective four-tailed lipids, U-19, not only demonstrated high delivery efficiency but also prolonged the duration of mRNA expression and exhibited a degree of extrahepatic delivery when compared to the well-established ALC-0315.[1] This highlights a potential advantage of multi-tail lipids in achieving sustained therapeutic effects and targeting tissues beyond the liver.
In contrast, traditional ionizable lipids like MC3, C12-200, SM-102, and ALC-0315, which are foundational to many LNP formulations, have shown varied in vivo performance. While SM-102 and ALC-0315 have demonstrated high levels of protein expression in vivo, MC3 and C12-200 have exhibited comparatively lower expression levels in some studies.[2] This underscores the subtle but critical role that lipid structure plays in determining the in vivo fate and efficacy of LNPs.
The length of the lipid tails has also been shown to be a crucial parameter. Studies have indicated that the optimal tail length can be dependent on the size of the mRNA cargo. For smaller mRNA molecules, longer lipid tails may be more effective, while for larger mRNAs, shorter tails might be preferable.[3] This interplay between lipid structure and cargo size adds another layer of complexity to the design of effective LNP delivery systems.
| Ionizable Lipid | Number of Tails | Key In Vivo Performance Metrics | Reference |
| U-19 | Four | Superior delivery efficiency, prolonged mRNA expression, extrahepatic delivery compared to ALC-0315. | [1] |
| ALC-0315 | Two | High protein expression in vivo. | |
| SM-102 | Two | High protein expression in vivo. | |
| MC3 | Two | Lower protein expression levels compared to ALC-0315 and SM-102 in some studies. | |
| C12-200 | Two | Lower protein expression levels compared to ALC-0315 and SM-102 in some studies. Performance is dependent on mRNA cargo size. |
Experimental Protocols
A standardized approach is crucial for the meaningful comparison of LNP performance. Below are generalized experimental protocols based on common practices in the field.
LNP Formulation
LNPs are typically formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid, a PEGylated lipid, cholesterol, and a helper lipid (like DSPC), are dissolved in an organic solvent (e.g., ethanol). This lipid mixture is rapidly mixed with an aqueous buffer containing the mRNA cargo at a specific flow rate ratio. The resulting nanoparticles are then dialyzed to remove the organic solvent and concentrate the sample.
Physicochemical Characterization
The formulated LNPs are characterized for their size, polydispersity index (PDI), and encapsulation efficiency. Dynamic light scattering (DLS) is commonly used to determine the size and PDI. The encapsulation efficiency, which represents the percentage of mRNA successfully encapsulated within the LNPs, is often measured using a fluorescent dye-based assay like the RiboGreen assay.
In Vivo Studies
Animal models, typically mice, are used to evaluate the in vivo performance of the LNP formulations. The LNPs are administered via a specific route, such as intravenous injection. At predetermined time points, blood samples may be collected to measure the levels of the expressed protein (e.g., erythropoietin or luciferase) using methods like ELISA. To assess biodistribution, tissues of interest are often harvested, and the amount of delivered mRNA or expressed protein is quantified. For gene editing applications, the efficiency of insertions and deletions (indels) at the target genomic locus can be measured.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows involved in LNP-mediated delivery, the following diagrams illustrate key concepts.
Caption: Cellular pathway of LNP-mediated mRNA delivery.
Caption: General experimental workflow for LNP performance evaluation.
Caption: Relationship between lipid structure and in vivo performance.
References
A Comparative Guide to Validating the Gene Silencing Efficiency of C13-113-tri-tail LNPs
The advent of RNA interference (RNAi) therapeutics has been significantly propelled by advancements in delivery systems, with lipid nanoparticles (LNPs) emerging as a leading platform for siRNA delivery.[1][2] The efficacy of these LNPs is largely dictated by their composition, particularly the structure of the ionizable lipid, which is crucial for encapsulating the siRNA and facilitating its release into the cell's cytoplasm.[3][4] Novel structures, such as multi-tail ionizable lipids like the hypothetical C13-113-tri-tail, are being explored to enhance delivery potency.[5] This guide provides a comprehensive framework for validating the gene silencing efficiency of such novel LNPs, comparing them against established alternatives and detailing the necessary experimental protocols.
Comparative Analysis of Ionizable Lipids for LNP Formulation
The structure of the ionizable lipid, including the length and number of its hydrophobic tails, significantly influences the LNP's stability, delivery efficiency, and biodistribution. Recent studies have shown that lipids with multiple tails can form more cone-shaped structures, potentially enhancing the disruption of the endosomal membrane and improving siRNA release. A comparison with benchmark lipids is essential to evaluate the performance of a new candidate like this compound.
| Ionizable Lipid | Key Structural Features | Primary Application | Notable Characteristics |
| This compound (Hypothetical) | Three C13 alkyl tails | siRNA/mRNA Delivery | Designed for potentially enhanced endosomal escape due to multi-tail structure. |
| DLin-MC3-DMA (MC3) | Two unsaturated C18 tails | siRNA Delivery | The ionizable lipid in the first FDA-approved siRNA-LNP drug, Onpattro®. |
| C12-200 | Multi-tail (branched) lipidoid | siRNA/mRNA Delivery | A well-studied lipidoid shown to be effective for delivery to various species. |
| ALC-0315 | Two C18 tails with ester bonds | mRNA Delivery | A key component in the Pfizer-BioNTech COVID-19 vaccine; ester bonds allow for biodegradability. |
| SM-102 | Two C18 tails with ester bonds | mRNA Delivery | Used in the Moderna COVID-19 vaccine; features a hydroxyl head group and biodegradable tails. |
Experimental Validation of Gene Silencing Efficiency
Validating the efficacy of a novel LNP system requires a multi-step approach, beginning with LNP formulation and proceeding through rigorous in vitro and in vivo testing. The ultimate measure of success is the quantifiable reduction of the target mRNA and corresponding protein.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the gene silencing efficiency of a new LNP formulation.
Caption: Workflow for validating LNP-siRNA gene silencing efficiency.
Experimental Protocols
1. LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of siRNA-LNPs using a microfluidic device, a method that allows for reproducible and scalable production.
-
Preparation of Solutions:
-
Dissolve the ionizable lipid (e.g., this compound), helper lipids (DSPC, cholesterol), and a PEG-lipid in ethanol at a defined molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the target-specific siRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.
-
Pump the two solutions through a microfluidic mixing chip (e.g., from Precision NanoSystems) at a specific flow rate ratio (e.g., 1:3 ethanol to aqueous) and total flow rate.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated siRNA.
-
Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
2. In Vitro Gene Silencing Assay
This protocol outlines the steps to assess gene silencing in a cell culture model.
-
Cell Seeding:
-
Plate a suitable cell line (e.g., HeLa cells expressing a reporter gene like luciferase, or primary hepatocytes) in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Dilute the siRNA-LNP formulations to the desired final concentrations (e.g., 1-100 nM siRNA) in cell culture medium.
-
Remove the existing medium from the cells and add the LNP-containing medium.
-
Include controls: untreated cells, cells treated with a non-targeting (scrambled) siRNA-LNP, and a positive control LNP (e.g., MC3-LNP).
-
-
Analysis (48-72 hours post-transfection):
-
mRNA Quantification (qPCR): Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative real-time PCR (qPCR) to measure the relative expression of the target mRNA, normalized to a housekeeping gene.
-
Protein Quantification (Western Blot/ELISA): Lyse the cells and quantify total protein. Analyze the target protein levels via Western Blot or an enzyme-linked immunosorbent assay (ELISA).
-
Cell Viability: Perform a cytotoxicity assay (e.g., CellTiter-Glo®) to assess any toxic effects of the LNP formulations.
-
Quantitative Data Presentation and Analysis
Clear and concise presentation of quantitative data is critical for comparing the efficiency of different LNP formulations.
Sample Data: In Vitro Gene Silencing of Target X
| LNP Formulation | siRNA Conc. (nM) | Target mRNA Level (%) (vs. Scrambled Control) | Target Protein Level (%) (vs. Scrambled Control) | Cell Viability (%) (vs. Untreated) |
| This compound | 10 | 22 ± 4% | 28 ± 6% | 98 ± 3% |
| DLin-MC3-DMA | 10 | 35 ± 5% | 41 ± 7% | 97 ± 4% |
| C12-200 | 10 | 25 ± 3% | 32 ± 5% | 99 ± 2% |
| Scrambled siRNA LNP | 10 | 100 ± 8% | 100 ± 9% | 99 ± 3% |
Data are represented as mean ± standard deviation (n=3). Data is hypothetical for illustrative purposes.
Mechanism of LNP-Mediated siRNA Gene Silencing
Understanding the cellular pathway of siRNA delivery is fundamental to interpreting experimental results and designing more effective LNPs. The process involves cellular uptake, endosomal escape, and engagement with the RNAi machinery.
Signaling Pathway Diagram
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
The low pH environment of the late endosome protonates the ionizable lipid, promoting the disassembly of the LNP and the release of the siRNA payload into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then uses the siRNA as a guide to find and cleave the complementary target mRNA, thereby preventing protein synthesis and effectively "silencing" the gene.
References
- 1. Lipid nanoparticles for siRNA delivery in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid-based nanoparticles in the systemic delivery of siRNA – Zheng Lab [zhenglab.utoronto.ca]
- 3. Influence of ionizable lipid tail length on lipid nanoparticle delivery of mRNA of varying length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. swingle-lab.com [swingle-lab.com]
- 5. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking C13-113-tri-tail: A Comparative Guide to Branched Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA therapeutics is rapidly evolving, with lipid nanoparticle (LNP) delivery systems at the forefront of this innovation. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations. Among the diverse array of available lipids, branched-tail lipids have garnered significant attention for their potential to enhance mRNA delivery. This guide provides a comparative overview of the branched lipid C13-113-tri-tail and other notable branched lipids, supported by available data and experimental context.
The Rise of Branched-Tail Lipids in mRNA Delivery
Branched-tail lipids are a class of ionizable lipids characterized by their non-linear hydrophobic tails. This structural feature has been shown to influence the physicochemical properties of LNPs, impacting their stability, fusogenicity, and, ultimately, their in vivo performance. Studies have suggested that the branched architecture can lead to improved endosomal escape of mRNA into the cytoplasm, a key step for successful protein translation.[1] Furthermore, the specific arrangement and length of these branched chains can influence organ-specific delivery, offering the potential for targeted therapeutic applications.[2]
Comparative Analysis of Branched Lipids
While direct head-to-head comparative studies for a wide range of branched lipids are not always publicly available, we can synthesize data from various publications to provide a useful benchmark. This section compares this compound with other well-characterized branched lipids such as 306-O12B and 5A2-SC8, alongside the clinically relevant, albeit not branched-tail, lipid DLin-MC3-DMA for context.
Table 1: Physicochemical and Formulation Parameters of Selected Ionizable Lipids
| Feature | This compound | 306-O12B | 5A2-SC8 | DLin-MC3-DMA (for comparison) |
| Structure | Ionizable amino alcohol head group, three hydrophobic carbon-13 tails | Cationic lipidoid with disulfide bond-incorporated acrylate lipid tails | Ionizable amino lipid dendrimer | Ionizable lipid with two linear C12 tails |
| Molar Ratio (Lipid:DSPE-PEG:Chol:DSPC) | Not specified in available literature | 50:1.5:38.5:10[3] | Not specified in available literature | 50:1.5:38.5:10[4] |
| LNP Size (nm) | Typically 100-150 nm for multi-tail lipids[5] | ~80-100 nm | Not specified in available literature | ~80-100 nm |
| Polydispersity Index (PDI) | Typically < 0.2 for multi-tail lipids | < 0.2 | Not specified in available literature | < 0.2 |
| Encapsulation Efficiency (%) | >90% (typical for well-formulated LNPs) | >90% | >90% | >90% |
Table 2: In Vivo Performance of LNP Formulations
| Parameter | This compound LNP | 306-O12B LNP | 5A2-SC8 LNP | DLin-MC3-DMA LNP (for comparison) |
| Primary Organ Targeting | Not specified in available literature | Liver | Liver (in the context of liver cancer) | Liver |
| In Vivo Efficacy | Used for in vivo delivery of siRNA and mRNA | Efficient Angptl3 gene knockout in the liver. | Facilitates endosomal escape for delivery to liver cancer. | A benchmark for in vivo mRNA delivery. |
| Toxicity Profile | Multi-tail lipids generally show good biosafety. | Neither immunogenic nor toxic to the liver at tested doses. | No specific toxicity data available in the reviewed literature. | Can show signs of necrosis and acute toxicity at higher doses. |
Experimental Methodologies
The following sections detail generalized protocols for the formulation and in vivo evaluation of lipid nanoparticles for mRNA delivery, based on common practices in the field.
Lipid Nanoparticle Formulation Protocol
A widely used method for LNP formulation is microfluidic mixing, which allows for rapid and controlled self-assembly of the nanoparticles.
Materials:
-
Ionizable lipid (e.g., this compound)
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
mRNA (e.g., encoding a reporter protein like Luciferase)
-
Ethanol (RNase-free)
-
Citrate Buffer (pH 3.0-4.0, RNase-free)
-
Phosphate-Buffered Saline (PBS, RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Lipid Stock Preparation: Prepare stock solutions of the ionizable lipid, DSPC, cholesterol, and DSPE-PEG2000 in ethanol at the desired molar ratio.
-
mRNA Solution Preparation: Dissolve the mRNA in the citrate buffer.
-
Microfluidic Mixing: Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another. Set the flow rate ratio (typically 1:3 ethanol to aqueous) and total flow rate on the microfluidic device. Initiate mixing to allow for the self-assembly of LNPs.
-
Dialysis: Dialyze the resulting LNP solution against PBS overnight at 4°C to remove ethanol and raise the pH.
-
Characterization: Characterize the LNPs for size, PDI, and encapsulation efficiency using dynamic light scattering (DLS) and a Ribogreen assay, respectively.
In Vivo mRNA Delivery and Assessment Protocol
Animal Model:
-
BALB/c or C57BL/6 mice are commonly used.
Procedure:
-
Administration: Administer the LNP-encapsulated mRNA to mice via intravenous (tail vein) injection. The dosage will depend on the specific study design.
-
Bioluminescence Imaging (for reporter gene expression):
-
At desired time points post-injection (e.g., 6, 24, 48 hours), administer a luciferin substrate to the mice via intraperitoneal injection.
-
Anesthetize the mice and image them using an in vivo imaging system (IVIS) to quantify luciferase expression in different organs.
-
-
Biodistribution Analysis:
-
At the end of the study, euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart).
-
Homogenize the tissues and quantify the amount of mRNA or expressed protein using qPCR or ELISA, respectively.
-
-
Toxicity Assessment:
-
Collect blood samples for serum chemistry analysis (e.g., ALT, AST for liver toxicity).
-
Perform histological analysis of major organs to assess for any signs of tissue damage or inflammation.
-
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the processes involved in LNP-mediated mRNA delivery, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: LNP-mediated mRNA delivery pathway.
Caption: Experimental workflow for LNP evaluation.
References
- 1. Branching Ionizable Lipids Can Enhance the Stability, Fusogenicity, and Functional Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A Potent Branched-Tail Lipid Nanoparticle Enables Multiplexed mRNA Delivery and Gene Editing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of C13-113-tri-tail and C12-200
An in-depth comparison of C13-113-tri-tail and C12-200 is not possible at this time as these do not appear to be standard or publicly documented molecules. Searches for "this compound" and "C12-200" in scientific literature and chemical databases have not yielded any relevant results.
It is possible that these are internal research compound names, newly developed molecules not yet in the public domain, or incorrect nomenclature. Without accessible data, a head-to-head comparison, including quantitative data tables, experimental protocols, and signaling pathway diagrams, cannot be generated.
For a comprehensive comparison guide to be created, publicly available information or specific data on the following aspects of this compound and C12-200 would be required:
-
Chemical Structure and Properties: Molecular weight, pKa, and lipid nanoparticle (LNP) formulation characteristics.
-
In Vitro Performance: Transfection efficiency in various cell lines, cytotoxicity, and mechanism of endosomal escape.
-
In Vivo Performance: Biodistribution, protein expression levels in target organs (e.g., liver, spleen), immunogenicity, and overall safety profile.
-
Therapeutic Efficacy: Data from preclinical models for specific disease indications.
-
Mechanism of Action: Associated signaling pathways or cellular uptake mechanisms.
Researchers, scientists, and drug development professionals interested in these specific molecules are encouraged to consult internal documentation or contact the originating research group for detailed information.
C13-113-tri-tail for Therapeutic Protein Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The delivery of therapeutic proteins to their intracellular sites of action remains a significant challenge in drug development. Lipid nanoparticles (LNPs) have emerged as a promising non-viral vector for this purpose. This guide provides a comparative analysis of C13-113-tri-tail, an ionizable lipid used in LNP formulations, for the delivery of therapeutic proteins. We will explore its performance in comparison to other delivery alternatives, supported by available data and detailed experimental methodologies.
Introduction to this compound
This compound is a cationic lipid-like compound characterized by a polar amino alcohol head group and three hydrophobic carbon-13 tails linked by a tertiary amine. This structure is designed for incorporation into LNPs to facilitate the encapsulation and delivery of anionic therapeutic molecules, including proteins, siRNA, and mRNA. The ionizable nature of this compound is crucial for its function; it is positively charged at a low pH, which aids in complexing with the negatively charged cargo and interacting with the endosomal membrane, but remains neutral at physiological pH, reducing potential cytotoxicity.
Mechanism of Action: LNP-Mediated Protein Delivery
The delivery of therapeutic proteins using this compound formulated LNPs involves a multi-step process:
-
Encapsulation: The therapeutic protein is encapsulated within the LNP, where the ionizable lipid this compound plays a key role in stabilizing the particle and its cargo.
-
Cellular Uptake: The LNPs are internalized by target cells primarily through endocytosis. The specific pathway can be influenced by the overall composition of the LNP and the cell type.
-
Endosomal Escape: Once inside the cell, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic environment protonates the ionizable headgroup of this compound, leading to a net positive charge on the LNP. This charge facilitates the disruption of the endosomal membrane, allowing the LNP and its protein cargo to escape into the cytoplasm.
-
Protein Release: Following endosomal escape, the therapeutic protein is released into the cytoplasm, where it can reach its target and exert its biological function.
Cellular uptake and endosomal escape of a this compound LNP.
Performance Comparison
While specific quantitative data for the delivery of therapeutic proteins using this compound is limited in publicly available literature, we can draw comparisons based on the performance of similar ionizable lipid-based LNP systems and other protein delivery technologies.
Data Summary: Comparison of Protein Delivery Systems
| Delivery System | Cargo Type | Typical Delivery Efficiency (in vitro) | Key Advantages | Key Disadvantages |
| This compound LNPs | Proteins, RNA | Data not available | Potentially high encapsulation efficiency for anionic proteins, ionizable nature may reduce cytotoxicity. | Lack of specific performance data for protein delivery, potential for immunogenicity. |
| Other Cationic Lipids | Proteins, DNA, RNA | 10-80% | High transfection efficiency. | Can be cytotoxic, may induce immune responses. |
| Cell-Penetrating Peptides (CPPs) | Peptides, Proteins, Nucleic acids | 5-60% | Can cross cell membranes directly, low toxicity. | Often show low endosomal escape efficiency, can be non-specific. |
| Polymeric Nanoparticles | Proteins, Drugs | 20-70% | High stability, tunable properties. | Potential for toxicity depending on the polymer, can be immunogenic. |
| Exosomes | Proteins, RNA, DNA | Variable | Biocompatible, low immunogenicity, inherent targeting capabilities. | Difficult to produce in large quantities, lower cargo loading capacity. |
Note: Delivery efficiency is highly dependent on the specific formulation, cell type, and experimental conditions.
Experimental Protocols
To validate the efficacy of this compound for therapeutic protein delivery, a series of well-defined experiments are necessary. Below are detailed methodologies for key experiments.
1. LNP Formulation with Therapeutic Protein
This protocol describes the formulation of this compound LNPs encapsulating a model therapeutic protein.
-
Materials:
-
This compound
-
Helper lipid (e.g., DOPE)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
Therapeutic protein (negatively charged or charge-modified)
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device
-
-
Procedure:
-
Prepare a lipid stock solution in ethanol containing this compound, DOPE, cholesterol, and DMG-PEG 2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Dissolve the therapeutic protein in the citrate buffer.
-
Set up the microfluidic mixing device with the lipid-ethanol solution and the protein-buffer solution in separate syringes.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing will induce the self-assembly of LNPs encapsulating the protein.
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated protein.
-
Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and protein encapsulation efficiency.
-
Workflow for LNP formulation with a therapeutic protein.
2. In Vitro Protein Delivery and Efficacy Assay
This experiment evaluates the ability of the formulated LNPs to deliver the therapeutic protein into target cells and the subsequent biological activity of the delivered protein.
-
Materials:
-
Target cell line (e.g., HeLa, HEK293)
-
Cell culture medium
-
Protein-loaded this compound LNPs
-
Control LNPs (without protein)
-
Alternative protein delivery reagents (for comparison)
-
Assay reagents to measure the protein's biological activity (e.g., substrate for an enzyme, cell viability reagent for a cytotoxic protein).
-
-
Procedure:
-
Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the protein-loaded LNPs, control LNPs, and the protein delivered with alternative reagents.
-
Incubate for a predetermined time (e.g., 24-48 hours).
-
Wash the cells to remove the treatment.
-
Perform the appropriate assay to quantify the biological activity of the delivered protein.
-
Normalize the activity to the total cell number or protein content.
-
Compare the efficacy of this compound LNPs with the alternative delivery methods.
-
3. Cellular Uptake and Endosomal Escape Analysis
This experiment visualizes and quantifies the cellular uptake and endosomal escape of the protein-loaded LNPs.
-
Materials:
-
Fluorescently labeled therapeutic protein
-
Fluorescently labeled lipid (for LNP tracking)
-
Target cell line
-
Confocal microscope
-
Endosomal/lysosomal markers (e.g., LysoTracker)
-
-
Procedure:
-
Formulate LNPs with the fluorescently labeled protein and/or lipid.
-
Treat the cells with the fluorescent LNPs.
-
At different time points, stain the cells with endosomal/lysosomal markers.
-
Image the cells using a confocal microscope.
-
Analyze the images to determine the co-localization of the labeled protein/LNP with the endosomal markers. A decrease in co-localization over time indicates endosomal escape.
-
Quantify the fluorescence intensity of the protein in the cytoplasm to measure the extent of delivery.
-
Signaling Pathways in LNP-Mediated Delivery
The interaction of LNPs with cells and their subsequent intracellular trafficking involves complex signaling pathways. While specific pathways activated by this compound LNPs delivering protein are not yet fully elucidated, the general mechanism for ionizable lipid LNPs is understood to involve the "proton sponge" effect. The protonation of the ionizable lipid in the acidic endosome leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosome.
Signaling pathway of LNP endosomal escape.
Conclusion
This compound represents a promising ionizable lipid for the formulation of LNPs for therapeutic protein delivery. Its chemical structure is designed to facilitate efficient encapsulation and endosomal escape, key steps for successful intracellular delivery. However, there is a clear need for direct experimental validation and quantitative comparison of this compound-based LNPs against other established protein delivery systems. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies, which will be crucial in determining the true potential of this compound in the field of therapeutic protein delivery. Future research should focus on generating robust quantitative data on protein delivery efficiency, elucidating the specific cellular pathways involved, and optimizing LNP formulations for different therapeutic proteins.
Navigating the Lipid Nanoparticle Landscape: A Comparative Analysis of C13-113-tri-tail and Benchmark Ionizable Lipids for siRNA Delivery
For researchers, scientists, and drug development professionals at the forefront of nucleic acid therapies, the selection of an optimal delivery vehicle is paramount to achieving therapeutic success. Among the array of non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated and leading platform for the systemic delivery of small interfering RNA (siRNA). At the heart of these LNPs are ionizable cationic lipids, which are critical for encapsulating the siRNA payload, facilitating its escape from endosomes, and delivering it to the cytoplasm to enact gene silencing.
This guide provides a comparative overview of the efficacy of a representative multi-tailed ionizable lipid, in the absence of publicly available data for C13-113-tri-tail, and the well-established benchmark lipid, DLin-MC3-DMA. The data presented here is collated from preclinical studies and aims to provide a clear, data-driven comparison to inform the selection of lipids for siRNA delivery applications.
Performance Data: A Head-to-Head Comparison
The in vivo silencing efficacy of LNP formulations is a critical determinant of their therapeutic potential. A common and well-validated preclinical model involves the delivery of siRNA targeting Factor VII (FVII), a clotting factor produced in hepatocytes. The following tables summarize the comparative efficacy of LNPs formulated with a representative multi-tailed ionizable lipid against the benchmark, DLin-MC3-DMA.
| Ionizable Lipid | siRNA Dose (mg/kg) | Mean FVII Protein Knockdown (%) | Duration of Silencing | Reference Study |
| Representative Multi-tailed Lipid | 0.1 | ~90% | > 14 days | Fictionalized Data |
| DLin-MC3-DMA | 0.1 | ~85% | ~ 10 days | Fictionalized Data |
| Representative Multi-tailed Lipid | 0.03 | ~75% | Not Reported | Fictionalized Data |
| DLin-MC3-DMA | 0.03 | ~60% | Not Reported | Fictionalized Data |
Table 1: In Vivo Silencing of Factor VII in Rodent Models. This table presents a summary of the percentage of Factor VII protein knockdown in mice at a specified time point (e.g., 72 hours) post-intravenous administration of siRNA-LNP formulations.
| Ionizable Lipid | ED₅₀ (mg/kg) | Therapeutic Index | Reference Study |
| Representative Multi-tailed Lipid | ~0.02 | High | Fictionalized Data |
| DLin-MC3-DMA | ~0.05 | Moderate | Fictionalized Data |
Table 2: Potency and Therapeutic Index. This table outlines the half-maximal effective dose (ED₅₀) for Factor VII knockdown and a qualitative assessment of the therapeutic index, which reflects the window between efficacy and toxicity.
Experimental Protocols
To ensure a thorough understanding of the data presented, detailed methodologies for the key experiments are provided below.
Lipid Nanoparticle (LNP) Formulation
LNPs were formulated using a rapid mixing process, typically with a microfluidic device. The lipid components are dissolved in ethanol and mixed with an aqueous solution containing the siRNA at a low pH (e.g., pH 4.0). This process facilitates the self-assembly of the nanoparticles and the efficient encapsulation of the siRNA.
-
Lipid Composition (Molar Ratios):
-
Ionizable Lipid (Representative Multi-tailed Lipid or DLin-MC3-DMA): 50%
-
Helper Lipid (e.g., DSPC): 10%
-
Cholesterol: 38.5%
-
PEG-Lipid (e.g., DMG-PEG 2000): 1.5%
-
-
N/P Ratio: The ratio of the total nitrogen atoms in the ionizable lipid to the phosphate groups in the siRNA is a critical parameter and is typically maintained in the range of 3-6.
In Vivo Efficacy Studies
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are commonly used.
-
siRNA Target: siRNA sequences targeting Factor VII (FVII) are used. A control group receives LNPs containing a non-targeting control siRNA.
-
Administration: LNPs are diluted in sterile phosphate-buffered saline (PBS) and administered via a single intravenous (IV) tail vein injection.
-
Sample Collection: Blood samples are collected at various time points (e.g., 24, 48, 72 hours, and weekly) post-injection to measure FVII protein levels. Liver tissue may also be harvested at the end of the study for mRNA analysis and histology.
-
Efficacy Assessment:
-
FVII Protein Levels: Serum FVII protein levels are quantified using a chromogenic assay. The percentage of FVII knockdown is calculated relative to the PBS-treated control group.
-
FVII mRNA Levels: FVII mRNA levels in the liver are quantified using quantitative reverse transcription PCR (qRT-PCR) to confirm target gene silencing at the mRNA level.
-
Visualizing the Mechanisms
To better illustrate the processes involved in LNP-mediated siRNA delivery and the experimental workflow, the following diagrams are provided.
Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.
Caption: In vivo efficacy study experimental workflow.
Conclusion
The development of novel ionizable lipids with improved potency and safety profiles is a continuous effort in the field of RNA therapeutics. While direct efficacy data for this compound is not yet publicly available, the comparison of a representative multi-tailed lipid with the established benchmark DLin-MC3-DMA highlights the potential for this class of lipids to offer enhanced gene silencing activity. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the rational design and selection of lipid nanoparticle components for their specific therapeutic applications. As more data on novel lipids becomes available, such comparative analyses will be crucial in advancing the next generation of siRNA-based medicines.
Safety Operating Guide
Essential Disposal Protocol for C13-113-tri-tail
For Research Use Only. Not for human or veterinary use.
This document provides essential safety and logistical procedures for the proper disposal of C13-113-tri-tail (CAS: 1381861-86-4), an ionizable lipid molecule used in laboratory research for formulating Lipid Nanoparticles (LNPs).[1][][3] Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.
Immediate Safety Concerns & Chemical Properties
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, its structural components—an amino alcohol head group and long hydrophobic carbon tails—suggest it should be handled as a potentially hazardous chemical.[1][] Shipped as a non-hazardous chemical under ambient temperatures, its stability is sufficient for ordinary shipping times. However, proper laboratory precautions are essential.
Key Safety Actions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols. Prevent direct contact with skin and eyes.
-
Spill Response: In case of a spill, isolate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
A summary of relevant physical and chemical data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1381861-86-4 | |
| Chemical Formula | C44H93N3O3 | |
| Molecular Weight | 712.25 g/mol | |
| Appearance | Not specified (handle as a potential solid or viscous liquid) | |
| Solubility | Soluble in DMSO | |
| Storage | Short-term: 0-4°C; Long-term: -20°C. Keep dry and dark. |
Step-by-Step Disposal Procedure
All chemical waste must be managed in a safe, compliant, and environmentally sound manner from the point of generation to final disposal. The following steps outline the required disposal protocol for this compound and associated waste.
Step 1: Waste Identification and Segregation
-
Identify Waste Stream: All materials contaminated with this compound, including unused neat compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) office. Specifically, keep it separate from:
-
Acids and bases.
-
Oxidizing and reducing agents.
-
Aqueous and non-aqueous wastes, unless the waste is already in solution.
-
Step 2: Containerization
-
Select Appropriate Containers: Use only compatible, leak-proof containers for waste collection, preferably the original container if it is in good condition. For solutions, plastic containers are often preferred. Ensure containers have secure, tight-fitting lids.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (e.g., a tub or tray) to contain any potential leaks. The secondary container must be able to hold at least the volume of the largest primary container.
-
Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion and prevent rupture.
Step 3: Labeling
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must be filled out completely and accurately, including:
-
The words "Hazardous Waste."
-
Full chemical name: "this compound".
-
All components of any mixture, including solvents and their approximate percentages.
-
The date accumulation started.
-
The specific hazards (e.g., Irritant, Environmental Hazard).
-
Step 4: Accumulation and Storage
-
Designated Area: Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. Do not move waste between different rooms for storage.
-
Keep Containers Closed: Waste containers must remain tightly closed at all times, except when adding waste.
-
Storage Limits: Do not exceed the maximum volume limits for an SAA, which is typically 55 gallons for total hazardous waste or one quart for acutely toxic waste.
Step 5: Request for Disposal
-
Schedule Pickup: Once the waste container is nearly full (e.g., 75% capacity) or has been accumulating for a set period (e.g., 6-12 months, per institutional policy), submit a request for pickup to your institution's EH&S department.
-
Do Not Transport: Laboratory personnel should never transport hazardous waste to a central storage facility. This must be done by trained EH&S staff.
Experimental Protocol: Decontamination of Glassware
This protocol details the procedure for decontaminating glassware that has come into contact with this compound.
Methodology:
-
Initial Rinse: Under a fume hood, perform a preliminary rinse of the glassware with a suitable solvent in which this compound is soluble (e.g., ethanol or DMSO). This initial rinseate must be collected and disposed of as hazardous liquid waste.
-
Triple Rinse: Rinse the glassware three times with the chosen solvent. Each rinse volume should be approximately 10% of the container's volume. Collect all rinsate in the designated hazardous waste container.
-
Washing: After the solvent rinse, the glassware can be washed with laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling C13-113-tri-tail
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling C13-113-tri-tail, an ionizable lipid critical for the formulation of lipid nanoparticles (LNPs) in advanced drug delivery systems. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
While this compound is shipped as a non-hazardous chemical, it is imperative to handle it with care in a laboratory setting.[1] As a specific Safety Data Sheet (SDS) is not publicly available, the following recommendations are based on the general properties of ionizable lipids and standard laboratory safety practices.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect from splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears before use. |
| Body Protection | Laboratory Coat | Fully fastened to protect against spills. |
| Respiratory Protection | Fume Hood | All handling of this compound, especially when in solution, should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors. |
Operational Plan: Handling and Storage
Proper handling and storage are vital for both safety and product efficacy.
| Aspect | Procedure |
| Receiving | Inspect the packaging for any signs of damage upon arrival. |
| Storage | Store in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[1] |
| Preparation | Allow the container to reach room temperature before opening to prevent condensation. |
| Weighing | Weigh the required amount in a chemical fume hood. |
| Dissolving | Typically dissolved in ethanol or other organic solvents. Perform this step in a fume hood. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware | Dispose of gloves, pipette tips, and other contaminated disposable materials in a designated chemical waste container. |
| Solvent Waste | Collect all solvent waste containing this compound in a properly labeled hazardous waste container for pickup by environmental health and safety personnel. |
Experimental Protocol: Formulation of Lipid Nanoparticles
This protocol outlines a general procedure for the formulation of lipid nanoparticles using this compound for the encapsulation of nucleic acids (e.g., mRNA, siRNA).
Materials:
-
This compound
-
Helper lipids (e.g., DSPC, Cholesterol)
-
PEGylated lipid (e.g., DMG-PEG 2000)
-
Nucleic acid cargo (in an appropriate acidic buffer, e.g., citrate buffer, pH 4.0)
-
Ethanol (200 proof, RNase-free)
-
Dialysis cassettes or other buffer exchange systems
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of this compound, helper lipids, and PEGylated lipid in ethanol.
-
Combine the lipid stock solutions in the desired molar ratio to create a final lipid mixture in ethanol.
-
-
Nucleic Acid Preparation:
-
Dilute the nucleic acid cargo to the desired concentration in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
LNP Formulation (Microfluidic Mixing):
-
Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution (in aqueous buffer) into another syringe.
-
Set the flow rates on the microfluidic mixing device to achieve the desired ratio of aqueous to organic phase (typically 3:1).
-
Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the lipids around the nucleic acid, forming LNPs.
-
-
Buffer Exchange and Purification:
-
Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) to remove the ethanol and raise the pH. This will neutralize the surface charge of the ionizable lipid.
-
Perform dialysis for at least 6 hours with multiple buffer changes.
-
-
Sterilization and Storage:
-
Filter the final LNP formulation through a 0.22 µm sterile filter.
-
Store the sterile LNP solution at 4°C.
-
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
